molecular formula C7H6BrFO B1333231 2-Bromo-5-fluorobenzyl alcohol CAS No. 202865-66-5

2-Bromo-5-fluorobenzyl alcohol

Cat. No.: B1333231
CAS No.: 202865-66-5
M. Wt: 205.02 g/mol
InChI Key: HXGZPMHPSBJMKB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGZPMHPSBJMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378397
Record name 2-Bromo-5-fluorobenzyl alcohol
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Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-66-5
Record name 2-Bromo-5-fluorobenzenemethanol
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Record name 2-Bromo-5-fluorobenzyl alcohol
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Record name (2-bromo-5-fluorophenyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5), a key intermediate in pharmaceutical and organic synthesis.[1][2][3] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates a typical synthetic workflow.

Core Properties and Identification

This compound is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[2][4] Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, makes it a valuable precursor for introducing these functionalities into target molecules, thereby influencing their biological and chemical properties.[2]

Table 1: Chemical Identification

IdentifierValue
CAS Number202865-66-5
Molecular FormulaC₇H₆BrFO[5][6]
IUPAC Name(2-bromo-5-fluorophenyl)methanol[7]
SynonymsBenzenemethanol, 2-bromo-5-fluoro-; (2-Bromo-5-fluorophenyl)methanol[8]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight205.02 g/mol [5][6]
AppearanceColorless solid or off-white crystal[1][9]
Melting Point91-94°C[2][9]
Boiling Point252.5°C at 760 mmHg[10]
SolubilitySlightly soluble in water[1]
Storage Conditions2-8°C Refrigerator or -20°C[6][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

1. Synthesis of this compound from 2-Bromo-5-fluorobenzaldehyde [1]

This protocol details the reduction of 2-bromo-5-fluorobenzaldehyde to the corresponding alcohol.

  • Materials:

    • 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol)

    • Ethanol (375 mL)

    • Sodium borohydride (4.47 g, 118 mmol)

    • Water

    • Ethyl acetate

    • Saturated brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-bromo-5-fluorobenzaldehyde in ethanol in a reaction flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium borohydride in water to the reaction mixture at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Upon completion of the reaction, add water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound as a colorless solid.[1]

2. Oxidation of this compound to 2-Bromo-5-fluorobenzaldehyde [11]

This protocol describes the oxidation of the alcohol to the aldehyde.

  • Materials:

    • This compound (0.852 g, 4.156 mmol)

    • Dichloromethane (15 mL)

    • Manganese dioxide (4.254 g, 85%, 41.56 mmol)

  • Procedure:

    • To a solution of this compound in dichloromethane, add manganese dioxide.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Filter the solid and wash it with dichloromethane.

    • Concentrate the filtrate to obtain 2-bromo-5-fluorobenzaldehyde.[11]

Synthetic Workflow Visualization

The following diagram illustrates the synthesis of this compound.

SynthesisWorkflow reagent1 2-Bromo-5-fluorobenzaldehyde in Ethanol reaction Reaction at 0°C for 1 hour reagent1->reaction reagent2 Sodium Borohydride in Water reagent2->reaction workup Workup: 1. Add Water & Ethyl Acetate 2. Extract with Ethyl Acetate 3. Wash with Brine 4. Dry over Na2SO4 reaction->workup Quench & Extract product 2-Bromo-5-fluorobenzyl alcohol workup->product Isolate

Caption: Synthesis of this compound.

References

physical properties of 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-fluorobenzyl Alcohol

This technical guide provides a comprehensive overview of the core (CAS No. 202865-66-5), a key intermediate in the pharmaceutical and organic synthesis industries.[1][2] This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound at room temperature.[3][4][5] Its unique molecular structure, featuring both bromine and fluorine substituents on a benzyl alcohol backbone, makes it a versatile building block for introducing specific functionalities into more complex molecules.[2][4]

Quantitative Data Summary

The key are summarized in the table below. These values are critical for designing experimental conditions, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 202865-66-5[1][2][3][4][6]
Molecular Formula C₇H₆BrFO[7][8]
Molecular Weight 205.02 g/mol [7][8]
Appearance Off-white to colorless solid/crystal[1][3][4][5]
Melting Point 91-94 °C[2][4]
Boiling Point 252.5 ± 25.0 °C (Predicted)[3]
Density 1.658 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Slightly soluble[1][3][4]
pKa 13.67 ± 0.10 (Predicted)[3]
Storage Conditions Sealed in a dry place at room temperature[3][5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized standard procedures for measuring key properties and a specific protocol for the synthesis of the title compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Measurement: The temperature is increased at a controlled rate (e.g., 2 °C/min) near the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is typically observed between 91-94 °C.[2][4]

Synthesis of this compound

This compound is typically synthesized via the reduction of its corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde.[1]

Materials:

  • 2-bromo-5-fluorobenzaldehyde (369 mmol)

  • Ethanol (375 mL)

  • Sodium borohydride (118 mmol)

  • Water (9 mL)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[1]

  • A solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is added slowly to the cooled aldehyde solution.[1]

  • The reaction mixture is stirred at 0 °C for 1 hour.[1]

  • Upon reaction completion, water and ethyl acetate are added to the mixture.[1]

  • The product is extracted into the organic phase using ethyl acetate. The organic extracts are combined.[1]

  • The combined organic layer is washed with a saturated brine solution and subsequently dried over anhydrous sodium sulfate.[1]

  • The solvent is removed by concentration under reduced pressure to yield this compound as a colorless solid.[1]

Workflow and Process Visualization

To aid in the conceptualization of the experimental process, the following diagram illustrates the synthesis workflow for this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Extraction cluster_purification Purification cluster_product Final Product aldehyde 2-bromo-5-fluorobenzaldehyde in Ethanol reaction_mix Mix and Stir at 0°C for 1 hour aldehyde->reaction_mix nabh4 Sodium Borohydride in Water nabh4->reaction_mix quench Quench with Water reaction_mix->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product 2-Bromo-5-fluorobenzyl Alcohol (Solid) concentrate->product

Caption: Synthesis workflow for this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5), a key intermediate in pharmaceutical and organic synthesis. The document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and illustrates its synthetic pathway and role as a chemical building block.

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its application in synthetic chemistry. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Melting Point 91-94 °C[1][2]
Appearance Colorless solid / Off-white crystal[2]
Water Solubility Slightly soluble[2]
Molecular Formula C₇H₆BrFO
Molecular Weight 205.02 g/mol
CAS Number 202865-66-5

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standard laboratory protocols for measuring the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination using a Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[3][4][5]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3][5]

  • Invert the capillary tube and tap the sealed end on a hard surface to pack the sample down into the bottom of the tube. The packed sample height should be approximately 1-2 mm.[3]

  • Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination: Heat the apparatus rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in the subsequent steps.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).[4]

  • Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Qualitative and Quantitative Solubility Determination

This protocol outlines the steps to determine the solubility of a solid compound in various solvents.

Protocol 2.2.1: Qualitative Solubility Test

This rapid method provides a general assessment of solubility.

Materials:

  • Test tubes and rack

  • Spatula

  • Sample of this compound

  • A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of this compound into a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the tube.

  • Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol 2.2.2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the mass of solute that can dissolve in a specific volume of solvent at a constant temperature.

Materials:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Erlenmeyer flasks with stoppers

  • Filtration apparatus (e.g., syringe with a filter)

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask.[6]

  • Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid confirms that the solution is saturated.[6][7]

  • Sample Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a filter to remove any solid particles.

  • Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the filtered solution to the dish and reweigh to determine the mass of the solution.

  • Gently evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Calculation: Once all the solvent has evaporated, cool the dish to room temperature and weigh it again. The mass of the remaining solid is the amount that was dissolved in the known mass of the solution. Solubility can then be expressed in terms of g/100 g of solvent or g/100 mL of solvent.[6]

Visualizations: Synthesis and Application

The following diagrams illustrate the synthetic pathway for this compound and its fundamental role as an intermediate in organic synthesis.

Synthesis_Workflow Reactant 2-Bromo-5-fluorobenzaldehyde Process Reduction (0 °C) Reactant->Process Reagent Sodium Borohydride (NaBH4) in Ethanol/Water Reagent->Process Product This compound Process->Product Yield: ~99.8%

Caption: Synthesis of this compound via reduction.

Intermediate_Role Intermediate This compound (Building Block) Reaction1 Palladium-Catalyzed Cross-Coupling Intermediate->Reaction1 Reaction2 Oxidation / Esterification Intermediate->Reaction2 Reaction3 Other Transformations Intermediate->Reaction3 Product Complex Target Molecules (APIs, Specialty Chemicals) Reaction1->Product Reaction2->Product Reaction3->Product

Caption: Role as an intermediate in organic and pharmaceutical synthesis.[1][2][8]

References

synthesis of 2-Bromo-5-fluorobenzyl alcohol from 2-bromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-5-fluorobenzyl alcohol from 2-bromo-5-fluorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and fine chemical intermediates.[1] The presented protocol focuses on a high-yield reduction reaction, offering a reliable and efficient method for obtaining the desired product.

Core Synthesis Pathway: Reduction of an Aldehyde

The primary and most efficient route for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde.[2] This conversion is typically achieved using a metal hydride reducing agent, with sodium borohydride (NaBH₄) being a common and selective choice for the reduction of aldehydes to primary alcohols under mild conditions.[2][3]

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous workup, yields the final alcohol product.[3]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde using sodium borohydride.

Materials and Reagents:

  • 2-bromo-5-fluorobenzaldehyde

  • Ethanol

  • Sodium borohydride

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL).[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • Reagent Addition: Slowly add a pre-prepared solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) to the cooled aldehyde solution.[4]

  • Reaction: Maintain the reaction mixture at 0 °C and stir for 1 hour.[4]

  • Workup: Upon completion of the reaction, add water and ethyl acetate to the mixture.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[4]

  • Washing: Combine the organic extracts and wash with saturated brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[4]

  • Solvent Removal: Remove the solvent by concentration under reduced pressure to obtain the final product.[4]

Data Presentation

The following table summarizes the quantitative data for the described synthesis.

ParameterValueUnit
Reactants
2-bromo-5-fluorobenzaldehyde75.0g
369mmol
Sodium borohydride4.47g
118mmol
Solvents
Ethanol375mL
Water (for NaBH₄ solution)9mL
Reaction Conditions
Temperature0°C
Time1hour
Product
This compound75.6g
Yield99.8%

Table 1: Summary of quantitative data for the synthesis of this compound.[4]

Process Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2-bromo-5-fluorobenzaldehyde in Ethanol cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Solution cool->add_nabh4 react Stir at 0°C for 1h add_nabh4->react add_h2o_etOAc Add Water & Ethyl Acetate react->add_h2o_etOAc extract Extract with Ethyl Acetate add_h2o_etOAc->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product 2-Bromo-5-fluorobenzyl alcohol concentrate->product

Caption: Workflow for the synthesis of this compound.

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a valuable intermediate in drug development and organic synthesis.[1][4] The high-yield and straightforward nature of this procedure make it a reliable method for researchers and scientists in the field.

References

An In-Depth Technical Guide to 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document summarizes key quantitative data and outlines a standard experimental protocol for its synthesis.

Molecular Structure and Properties

This compound is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its chemical structure consists of a benzyl alcohol core substituted with a bromine atom at the second position and a fluorine atom at the fifth position of the benzene ring.

The molecular formula for this compound is C₇H₆BrFO.[3][4][5] Its IUPAC name is (2-bromo-5-fluorophenyl)methanol.[5] The presence of both bromine and fluorine substituents makes it a versatile building block for introducing these specific functionalities into target molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 205.02 g/mol [3][4][5]
Exact Mass 203.95861 Da[5]
CAS Number 202865-66-5[3][4][5]
EC Number 606-492-9[5]
Appearance White to off-white solid[6]
Melting Point 91-94 °C[1][7]
Boiling Point 252.5 °C at 760 mmHg[7]
Flash Point 106.5 °C[7]
Density 1.7 g/cm³[7]
Water Solubility Slightly soluble[7][8]
XLogP3 1.6[7]

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-fluorobenzaldehyde

This protocol details a common method for the synthesis of this compound via the reduction of its corresponding aldehyde.[8]

Materials:

  • 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol)

  • Ethanol (375 mL)

  • Sodium borohydride (4.47 g, 118 mmol)

  • Water (9 mL)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-bromo-5-fluorobenzaldehyde in ethanol is prepared in a reaction vessel.

  • The solution is cooled to 0 °C.

  • A solution of sodium borohydride in water is added slowly to the cooled aldehyde solution.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • After the reaction is complete, the mixture is quenched with water and ethyl acetate.

  • The product is extracted with ethyl acetate.

  • The combined organic extracts are washed with a saturated brine solution.

  • The washed organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by concentration under reduced pressure to yield the final product, this compound, as a colorless solid.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start: Prepare Reactants step1 Dissolve 2-bromo-5-fluorobenzaldehyde in Ethanol start->step1 step2 Cool solution to 0°C step1->step2 step3 Slowly add NaBH4 solution step2->step3 step4 Stir at 0°C for 1 hour step3->step4 step5 Quench with Water & Ethyl Acetate step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with Brine & Dry step6->step7 step8 Concentrate under Reduced Pressure step7->step8 end_node End Product: This compound step8->end_node

Workflow for the synthesis of this compound.

Applications and Concluding Remarks

References

Spectral Data Analysis of 2-Bromo-5-fluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5). It is intended for researchers, scientists, and professionals in drug development who utilize spectral analysis for the identification and characterization of organic compounds. This document presents available spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of complete experimental spectra in public databases, data for analogous compounds are provided for comparative purposes where necessary.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.50 - 7.46Multiplet1H
Aromatic-H7.29 - 7.25Multiplet1H
Aromatic-H6.92 - 6.85Multiplet1H
Benzylic-CH₂4.72Singlet2H
Hydroxyl-OHVariableBroad Singlet1H
Solvent: CDCl₃[1]
Table 2: Predicted ¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm)
C-Br~122
C-F~160 (d, ¹JCF ≈ 245 Hz)
C-CH₂OH~140
Aromatic C-H115-135
Aromatic C-H115-135
Aromatic C-H115-135
Benzylic-CH₂OH~64
Table 3: Key IR Absorption Bands

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.[2][3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretching, H-bonded3500 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-H (CH₂)Stretching2950 - 2850Medium
Aromatic C=CStretching1600 - 1450Medium to Weak
Alcohol (C-O)Stretching1260 - 1050Strong
C-FStretching1250 - 1000Strong
C-BrStretching690 - 550Medium to Strong
Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.[4]

Parameter Value
Molecular FormulaC₇H₆BrFO
Molecular Weight205.03 g/mol
Monoisotopic Mass203.95861 Da
Key Fragmentation Pathways (Predicted)Loss of H₂O (-18) Loss of CH₂OH (-31) Presence of isotopic pattern for Bromine (M, M+2 in ~1:1 ratio)

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2 ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

2.1.3 ¹³C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typical.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

2.2.2 Data Acquisition A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.[3]

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

2.3.2 Mass Analysis and Detection The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using the discussed spectroscopic methods.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Confirmation Sample This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_MS GC-Mass Spectrometry Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Absorptions Acq_IR->Ana_IR Ana_MS Determine Molecular Ion & Fragmentation Acq_MS->Ana_MS Elucidation Combine all spectral data to confirm the structure of this compound Ana_NMR->Elucidation Ana_IR->Elucidation Ana_MS->Elucidation

Workflow for Spectroscopic Analysis

References

A Technical Guide to 2-Bromo-5-fluorobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-fluorobenzyl alcohol is a key building block in organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its unique molecular structure, featuring both bromine and fluorine substituents on a benzyl alcohol framework, makes it a versatile reagent for introducing specific functionalities and modulating the electronic properties of target molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound (CAS No. 202865-66-5) is readily available from a variety of chemical suppliers. The typical purity offered is 97% or higher. Below is a summary of some of the commercial sources.

SupplierPurityAdditional Information
Sigma-Aldrich98%Marketed under the Ambeed brand.
Thermo Scientific Chemicals97%Available in various quantities.[1]
Santa Cruz BiotechnologyNot specifiedFor research use only.[2]
ChemicalBook98%, 99%Lists multiple suppliers in their database.[3]
United States BiologicalHighly Purified-
PharmaffiliatesNot specifiedProvided as a pharmaceutical standard.[4]
Moldb≥ 98%Classified under organic building blocks.[5]
Biotuva Life SciencesNot specifiedAvailable in 1g and 5g pack sizes.[6]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is provided below.

PropertyValueSource
CAS Number 202865-66-5[2][3]
Molecular Formula C7H6BrFO[2][6]
Molecular Weight 205.02 g/mol [2][6][7]
Appearance Off-white to white solid/crystal[3][8][9]
Melting Point 91-94 °C[8][10]
Signal Word Warning[11]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[11][12]
Storage Sealed in a dry, room temperature environment or at -20°C for long-term storage.[13]

Synthesis Protocol

A common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde.

Experimental Procedure

To a solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL), a solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is slowly added at 0 °C.[3] The reaction mixture is stirred at this temperature for 1 hour. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are then washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure to yield this compound as a colorless solid with a high yield (99.8%).[3]

¹H NMR Data (CDCl₃): δ 7.50-7.46 (1H, m), 7.29-7.25 (1H, m), 6.92-6.85 (1H, m), 4.72 (2H, s).[3]

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a wide range of complex organic molecules.[10] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

  • Pharmaceutical Synthesis : It is extensively used as a starting material or intermediate in the development of new pharmaceutical drugs.[9][10] The bromo and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The unique substitution pattern is valuable for creating novel compounds with specific biological activities.[10]

  • Organic Synthesis : As a versatile building block, it is employed in various organic reactions, including nucleophilic substitutions, oxidations of the alcohol moiety, and palladium-catalyzed cross-coupling reactions at the bromine-substituted position.[8] This allows for the construction of intricate molecular architectures.[10]

  • Specialty Chemicals : The distinct structure of this compound makes it a valuable precursor for the production of specialty chemicals with tailored functionalities.[10]

Visualized Workflows

Synthesis of this compound

G Synthesis of this compound A 2-Bromo-5-fluorobenzaldehyde D Reaction at 0°C for 1 hour A->D B Ethanol B->D C Sodium Borohydride in Water C->D slow addition E Quenching with Water D->E F Extraction with Ethyl Acetate E->F G Washing with Brine F->G H Drying over Na2SO4 G->H I Solvent Removal H->I J This compound I->J

Caption: Synthetic pathway for this compound.

General Experimental Workflow in Organic Synthesis

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A This compound E Combine under Inert Atmosphere A->E B Reactant(s) B->E C Solvent C->E D Catalyst/Reagent D->E F Heating/Cooling E->F G Stirring for specified time F->G H Monitor reaction progress (TLC, LC-MS) G->H I Quenching H->I Upon completion J Extraction I->J K Drying of organic phase J->K L Solvent removal K->L M Purification (e.g., Column Chromatography) L->M N Characterization (NMR, MS, etc.) M->N O Final Product N->O

Caption: A typical workflow for a reaction using this alcohol.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-fluorobenzyl alcohol (CAS No. 202865-66-5), a key intermediate in pharmaceutical and organic synthesis.[1][2][3] Adherence to the protocols outlined in this document is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is an off-white crystalline solid.[2] Its unique molecular structure, featuring both bromine and fluorine atoms on the aromatic ring along with a benzylic alcohol, makes it a versatile reagent in organic chemistry.[2] Key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 202865-66-5[4][5]
Molecular Formula C₇H₆BrFO[5][6]
Molecular Weight 205.02 g/mol [7][8]
Appearance Off-white crystal/solid[1][2]
Melting Point 91-94 °C[2][3]
Solubility Slightly soluble in water[1]
Storage Temperature Room temperature, sealed in a dry place[5][9]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation.[4][7][8][9] It may also cause skin and respiratory irritation.[4]

GHS Hazard Statements:
  • H302: Harmful if swallowed.[4][7][8][9]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][7][8][9]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary StatementSource
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash skin thoroughly after handling.[9]
P270Do not eat, drink or smoke when using this product.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9]
P301+P317IF SWALLOWED: Get medical help.[9]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[10]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[9]

A logical workflow for the general handling and safety precautions for this compound is illustrated in the diagram below.

G General Safety and Handling Workflow cluster_A cluster_B A Preparation & Engineering Controls B Personal Protective Equipment (PPE) A->B Ensure proper setup A_1 Work in a well-ventilated area A_2 Use fume hood if available C Handling Procedures B->C Ready for handling B_1 Safety goggles with side-shields B_2 Protective gloves (e.g., nitrile) B_3 Lab coat D Storage C->D After use F Emergency Procedures C->F In case of spill/exposure E Disposal D->E For waste

Caption: General Safety Workflow for this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[4]

Exposure RouteFirst Aid MeasureSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde.[1]

Materials:

  • 2-bromo-5-fluorobenzaldehyde

  • Ethanol

  • Sodium borohydride

  • Water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 75.0 g, 369 mmol) in ethanol (375 mL).[1]

  • Cool the solution to 0 °C.[1]

  • Slowly add a solution of sodium borohydride (e.g., 4.47 g, 118 mmol) in water (9 mL) to the cooled solution.[1]

  • Stir the reaction mixture at 0 °C for 1 hour.[1]

  • Upon completion, quench the reaction with water and add ethyl acetate.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic extracts and wash with saturated brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to yield this compound as a colorless solid.[1]

The workflow for the synthesis of this compound is depicted in the following diagram.

G Synthesis Workflow of this compound A Dissolve 2-bromo-5-fluorobenzaldehyde in Ethanol B Cool to 0°C A->B C Slowly add NaBH4 solution B->C D Stir at 0°C for 1 hour C->D E Quench with Water & Add Ethyl Acetate D->E F Extract with Ethyl Acetate E->F G Wash with Saturated Brine F->G H Dry over Anhydrous Na2SO4 G->H I Concentrate under Reduced Pressure H->I J Obtain this compound I->J

Caption: Synthesis Workflow of this compound.

Ecological Information

There is currently no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[9] Similarly, information on its persistence, degradability, bioaccumulative potential, and mobility in soil is not available.[9] Therefore, discharge into the environment must be avoided.[4]

Disposal Considerations

Dispose of this chemical and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to standard laboratory safety practices.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-fluorobenzyl alcohol is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a reactive hydroxyl group and a functionalizable bromo group on the fluorinated benzene ring, makes it an ideal starting material for creating a diverse range of derivatives.[2] The bromine atom can be readily substituted through various cross-coupling reactions, while the benzylic alcohol moiety allows for transformations such as etherification and esterification.[1][2] These characteristics make it a valuable building block for constructing complex molecular architectures and exploring novel chemical scaffolds for drug discovery and development.[1][3]

Synthesis of Ether Derivatives via Catalytic Etherification

The conversion of the benzylic alcohol group into an ether is a common and crucial transformation. Symmetrical and unsymmetrical ethers of benzyl alcohols can be synthesized using various catalytic methods. Iron-catalyzed reactions, in particular, offer an eco-friendly and efficient approach under mild conditions.[4][5]

Data Presentation: Iron-Catalyzed Etherification of Benzyl Alcohols

The following table summarizes results for iron-catalyzed etherification, a method applicable to this compound.

EntryBenzyl Alcohol SubstrateCatalyst/AdditiveSolventConditionsProductYield (%)Reference
11-PhenylethanolFe(OTf)₃ (5 mol%), NH₄Cl (5 mol%)Dichloromethane0°C to rt, 0.5 hSymmetrical Ether81[5]
21-PhenylpropanolFe(OTf)₃ (5 mol%), NH₄Cl (5 mol%)Dichloromethane0°C to rt, 0.5 hSymmetrical Ether67[5]
31-(p-Tolyl)ethanolFeCl₃·6H₂O (5 mol%)Propylene Carbonate100°C, 14 hSymmetrical Ether91[4]
41-(4-Chlorophenyl)ethanol + MethanolFe(OTf)₃ (5 mol%), NH₄Cl (5 mol%)Dichloromethane45°C, 10 hUnsymmetrical Ether91[5]
51-(Naphthalen-2-yl)ethanol + Benzyl alcoholFeCl₂·4H₂O (10 mol%), Ligand L1 (12 mol%)Propylene Carbonate100°CUnsymmetrical Ether88[4]
Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol is adapted from established iron-catalyzed etherification methods and is applicable for reacting this compound with another alcohol to form an unsymmetrical ether.[4][5]

Materials:

  • This compound

  • Secondary alcohol (e.g., 1-phenylethanol) (1.2 equivalents)

  • FeCl₂·4H₂O (10 mol %)

  • Pyridine bis-thiazoline ligand (12 mol %)

  • Propylene Carbonate (PC)

  • Pressure tube

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the secondary alcohol (1.2 mmol, 1.2 equiv), FeCl₂·4H₂O (0.10 mmol, 10 mol %), and the pyridine bis-thiazoline ligand (0.12 mmol, 12 mol %).

  • Add propylene carbonate (1 mL) to the mixture.

  • Seal the pressure tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired unsymmetrical ether.

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl halides and organoboron compounds.[6] This reaction is highly effective for the functionalization of the bromine atom in this compound, allowing for the synthesis of a wide array of biaryl derivatives.[7][8]

Data Presentation: Typical Conditions for Suzuki-Miyaura Cross-Coupling

The table below outlines representative conditions for the Suzuki coupling of aryl bromides with various arylboronic acids.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | >85 |[6] | | 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | >85 |[6] | | 3 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | >80 |[6] | | 4 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100°C | High | General | | 5 | 1-Bromo-4-fluorobenzene | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C | High | General |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.03 mmol, 3 mol %), and the base (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure biaryl derivative.

Visualizations

Synthetic Pathways

G A This compound B Etherification Reaction (e.g., Iron-Catalyzed) A->B R'-OH C Suzuki-Miyaura Coupling (e.g., Palladium-Catalyzed) A->C R'-B(OH)₂ D Ether Derivatives B->D E Biaryl Derivatives C->E

Caption: Synthetic routes from this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br (From Substrate) pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation pd2_complex->tm [Ar'-B(OR)₂OH]⁻ + Base pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar-Ar' (Product) re->product

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-5-fluorobenzyl alcohol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl methanols. The fluorinated phenyl ring and the reactive benzylic alcohol moiety offer unique opportunities for creating complex molecular architectures with potential applications in drug discovery.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[4] this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a fluorinated benzyl alcohol motif into a variety of aromatic and heteroaromatic systems. The resulting biaryl methanol scaffolds are prevalent in many biologically active compounds and approved pharmaceuticals.

While direct Suzuki-Miyaura coupling of benzyl alcohols is possible, the corresponding benzyl halides often exhibit higher reactivity.[5] For the purposes of these protocols, we will focus on the direct use of this compound, which can be considered as a benzyl bromide equivalent under appropriate catalytic conditions.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Figure 1: General Reaction Scheme

G cluster_products Products r1 This compound plus + r2 Arylboronic Acid (Ar-B(OH)₂) catalyst Pd Catalyst Base, Solvent r2->catalyst p1 2-Aryl-5-fluorobenzyl alcohol catalyst->p1

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_aryl_boronate Ar-Pd(II)-Ar'(Ln) pd2_complex->pd2_aryl_boronate Transmetalation (Ar'-B(OH)₂) pd2_aryl_boronate->pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst

This protocol is a standard and effective method for the coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Add the palladium catalyst and ligand.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-5-fluorobenzyl alcohol.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Aryl-5-fluorobenzyl alcohols.

Figure 3: Experimental Workflow

G start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100°C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A logical workflow for the synthesis of 2-Aryl-5-fluorobenzyl alcohols.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[1][6]

Arylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901685-95
4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901680-90
4-Chlorophenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₃PO₄ (3.0)Toluene/EtOH/H₂O851875-85
3-Pyridinylboronic acidPd(dppf)Cl₂ (4)-Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)1002460-75
2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Toluene/H₂O (3:1)951470-80

Applications in Drug Discovery

The biaryl methanol core structure is a key pharmacophore in a wide range of therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Therefore, the products derived from this compound are attractive candidates for lead optimization in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases. The synthetic route described herein provides a reliable method for accessing a diverse library of these valuable compounds.

References

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors. 2-Bromo-5-fluorobenzyl alcohol is a valuable building block, incorporating both a reactive aryl bromide handle for Grignard reagent formation and a versatile benzyl alcohol moiety. However, the acidic proton of the hydroxyl group is incompatible with the highly basic nature of Grignard reagents. Direct exposure of this compound to magnesium metal will result in the quenching of any formed Grignard reagent.

Therefore, a successful Grignard reaction protocol necessitates the protection of the alcohol functionality prior to the formation of the organomagnesium species. This application note provides a detailed protocol for a four-step sequence:

  • Protection of the hydroxyl group of this compound as a methoxymethyl (MOM) ether.

  • Formation of the Grignard reagent from the MOM-protected aryl bromide.

  • Reaction of the Grignard reagent with an electrophile (e.g., an aldehyde).

  • Deprotection of the MOM ether to reveal the final alcohol product.

The methoxymethyl (MOM) ether is chosen as the protecting group due to its ease of installation, stability under the basic conditions of Grignard reagent formation, and facile removal under acidic conditions. An alternative protection strategy using a tert-butyldimethylsilyl (TBDMS) ether is also viable and briefly discussed.

Data Presentation

The following tables summarize the quantitative data for each key step of the protocol. The data is based on established procedures for analogous substrates and provides expected ranges for yields and key reaction parameters.

Table 1: Protection of this compound as a MOM Ether

ParameterValueReference
Starting Material This compoundN/A
Reagents Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)[1]
Solvent Dichloromethane (DCM)[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time 12-16 hours[1]
Typical Yield 90-98%[1][2]

Table 2: Formation of the Grignard Reagent

ParameterValueReference
Starting Material 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzeneN/A
Reagents Magnesium turnings, Iodine (catalyst)[3]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Temperature Room Temperature to Reflux[3]
Reaction Time 1-2 hours[3]
Typical Yield 85-95% (Determined by titration)[3]

Table 3: Grignard Reaction with an Aldehyde (e.g., Acetaldehyde)

ParameterValueReference
Grignard Reagent (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromideN/A
Electrophile Acetaldehyde[4]
Solvent Anhydrous Tetrahydrofuran (THF)[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 1-3 hours
Typical Yield 80-95%

Table 4: Deprotection of the MOM Ether

ParameterValueReference
Starting Material 1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-olN/A
Reagents Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)[2]
Solvent Methanol/Water or Dichloromethane (DCM)[2]
Temperature Room Temperature[2]
Reaction Time 2-12 hours[2]
Typical Yield 85-98%

Experimental Protocols

Step 1: Protection of this compound as a Methoxymethyl (MOM) Ether

This protocol is adapted from established procedures for the MOM protection of benzyl alcohols.[1]

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq.)

  • Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Chloromethyl methyl ether (MOM-Cl) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.[1]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene.

Step 2: Formation of (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromide

This protocol is based on general procedures for the formation of aryl Grignard reagents.[3]

Materials:

  • 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.[3]

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change from brown to colorless and the appearance of a cloudy solution. Gentle warming may be necessary.[3]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent. It is recommended to use this solution immediately in the next step.

Step 3: Reaction with Acetaldehyde

This protocol outlines the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.[4]

Materials:

  • Solution of (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromide in THF (from Step 2)

  • Acetaldehyde (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve acetaldehyde in anhydrous THF in a separate flame-dried flask.

  • Add the acetaldehyde solution dropwise to the cooled Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-ol.

Step 4: Deprotection of the MOM Ether

This protocol describes the acidic cleavage of the MOM ether to reveal the final product.[2]

Materials:

  • 1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-ol (1.0 eq.)

  • Methanol and Water (or Dichloromethane)

  • Concentrated Hydrochloric Acid (catalytic) or Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure (using HCl):

  • Dissolve the MOM-protected alcohol in a mixture of methanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-(5-Fluoro-2-(hydroxymethyl)phenyl)ethan-1-ol.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_protection Step 1: Protection cluster_grignard_formation Step 2: Grignard Formation cluster_reaction Step 3: C-C Bond Formation cluster_deprotection Step 4: Deprotection start This compound prot_reagents MOM-Cl, DIPEA, DCM start->prot_reagents protected_intermediate 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene prot_reagents->protected_intermediate grignard_reagents Mg, I2 (cat.), THF protected_intermediate->grignard_reagents grignard_reagent (5-Fluoro-2-((methoxymethoxy)methyl)phenyl)magnesium bromide grignard_reagents->grignard_reagent reaction_product 1-(5-Fluoro-2-((methoxymethoxy)methyl)phenyl)ethan-1-ol grignard_reagent->reaction_product electrophile Acetaldehyde (R-CHO) electrophile->reaction_product deprot_reagents HCl (aq) or TFA reaction_product->deprot_reagents final_product 1-(5-Fluoro-2-(hydroxymethyl)phenyl)ethan-1-ol deprot_reagents->final_product

Caption: Workflow for the Grignard reaction of this compound.

Protection_Deprotection_Cycle Free_Alcohol R-OH (Reactive) Protected_Alcohol R-O-PG (Inert to Grignard) Free_Alcohol->Protected_Alcohol Protection (e.g., MOM-Cl, Base) Protected_Alcohol->Free_Alcohol Deprotection (e.g., Acid) Grignard_Reaction Grignard Reaction (C-C Bond Formation) Protected_Alcohol->Grignard_Reaction Substrate for Grignard Reagent Grignard_Reaction->Protected_Alcohol Product from Grignard Reaction

Caption: The logical cycle of alcohol protection and deprotection for Grignard synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzyl alcohol is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a reactive benzylic alcohol moiety and a substituted aromatic ring with both bromine and fluorine atoms, makes it a valuable building block for the synthesis of complex molecules.[1][2] The hydroxyl group can be readily converted into a good leaving group, facilitating a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, which is a critical step in the development of new therapeutic agents and other specialty chemicals.[2] These application notes provide detailed protocols for key nucleophilic substitution reactions of this compound, offering guidance on reaction conditions, workup procedures, and expected outcomes.

Reaction Mechanisms and Pathways

Nucleophilic substitution at the benzylic carbon of this compound can proceed through two primary pathways: direct substitution of the hydroxyl group or a two-step process involving activation of the alcohol.

Direct Nucleophilic Substitution: This approach involves the direct displacement of the hydroxyl group by a nucleophile. The Mitsunobu reaction is a prime example of this, where the alcohol is converted in situ into a good leaving group, which is then displaced by a nucleophile in an SN2 manner.[3]

Two-Step Activation and Substitution: A more common and often more efficient method involves the initial conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. This activated intermediate is then subjected to nucleophilic attack. This two-step process provides a reliable route for the introduction of a wide range of nucleophiles.

Below is a diagram illustrating the general pathways for nucleophilic substitution of this compound.

Nucleophilic Substitution Pathways cluster_0 Starting Material cluster_1 Activation cluster_2 Nucleophilic Attack cluster_3 Products This compound This compound Activated Intermediate Activated Intermediate (e.g., Tosylate, Bromide) This compound->Activated Intermediate Activation (e.g., TsCl, PBr3) Substituted Product Substituted Product (R-Nu) This compound->Substituted Product Direct Substitution (e.g., Mitsunobu Reaction) Activated Intermediate->Substituted Product SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Substituted Product

Caption: General pathways for nucleophilic substitution of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common nucleophilic substitution reactions of this compound. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed.[4]

Protocol 1: Synthesis of 2-(2-Bromo-5-fluorobenzyl)isoindoline-1,3-dione via Mitsunobu Reaction

This protocol describes the direct conversion of this compound to the corresponding phthalimide derivative using a Mitsunobu reaction. This reaction is useful for introducing a protected primary amine.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product.

Experimental Workflow:

Mitsunobu_Workflow start Start dissolve Dissolve this compound, phthalimide, and PPh3 in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_diad Add DIAD dropwise cool->add_diad react Stir at room temperature for 12-24h add_diad->react monitor Monitor by TLC react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the Mitsunobu reaction of this compound.

Protocol 2: Two-Step Synthesis of 2-Bromo-5-fluorobenzyl Azide via Tosylation

This protocol details a two-step process involving the activation of the hydroxyl group by conversion to a tosylate, followed by substitution with an azide nucleophile.

Step 1: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Step 2: Azide Substitution

Materials:

  • 2-Bromo-5-fluorobenzyl tosylate (from Step 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the crude 2-Bromo-5-fluorobenzyl tosylate (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide product.

Protocol 3: Synthesis of 2-Bromo-5-fluorobenzyl Ethers via Williamson Ether Synthesis

This protocol describes the synthesis of ethers from this compound. The alcohol is first converted to the corresponding bromide, which then undergoes a Williamson ether synthesis.

Step 1: Bromination of this compound

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-Bromo-5-fluorobenzyl bromide.

Step 2: Williamson Ether Synthesis

Materials:

  • 2-Bromo-5-fluorobenzyl bromide (from Step 1)

  • Desired alcohol (e.g., ethanol, phenol)

  • Sodium hydride (NaH)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the desired alcohol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 2-Bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for nucleophilic substitution reactions on benzylic systems, which can be used as a general guide for reactions with this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

NucleophileProduct TypeActivation MethodReagents/ConditionsTypical Yield (%)
PhthalimideProtected AmineMitsunobu ReactionPPh₃, DIAD, THF70-90
Sodium AzideAzideTosylation1. TsCl, Pyridine; 2. NaN₃, DMF80-95
ThiophenolThioetherDirect SubstitutionCu(OTf)₂, DCM~96
Various AlcoholsEtherWilliamson Synthesis1. PBr₃; 2. NaH, ROH, DMF60-85
Sodium CyanideNitrileHalogenation1. SOCl₂; 2. NaCN, DMSO70-90

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide array of functionalized molecules. The protocols outlined in these application notes provide robust methods for performing nucleophilic substitution reactions, enabling researchers to efficiently introduce amine, azide, ether, and thioether moieties. The choice of a direct substitution method like the Mitsunobu reaction or a two-step activation-substitution sequence offers flexibility in synthetic design. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules in drug discovery and development pipelines.

References

Application Notes and Protocols: Oxidation of 2-Bromo-5-fluorobenzyl Alcohol to 2-Bromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 2-Bromo-5-fluorobenzaldehyde is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel antitumor and antiviral agents.[1] Its unique substitution pattern provides multiple reaction sites for further molecular elaboration. This document provides detailed protocols for the oxidation of 2-bromo-5-fluorobenzyl alcohol to 2-bromo-5-fluorobenzaldehyde, focusing on practical and efficient methodologies.

Reaction Overview

The conversion of this compound to 2-bromo-5-fluorobenzaldehyde involves the removal of two hydrogen atoms from the benzylic alcohol moiety. Several reagents can accomplish this transformation, ranging from classic chromium-based oxidants to milder, more selective modern reagents. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for common methods applicable to the oxidation of benzylic alcohols, including a specific example for the target transformation.

Oxidation MethodOxidizing AgentSolventReaction TimeTemperatureYield (%)Purity (%)Reference
Manganese Dioxide Oxidation Manganese Dioxide (MnO₂)Dichloromethane (DCM)48 hRoom Temperature92Not Specified[2]
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)Milliseconds to hours-78°C to Room Temp.84.7 (for benzyl alcohol)98.5 (for benzyl alcohol)[3][4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)0.5 - 2 hRoom TemperatureHighHigh[5]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Not SpecifiedRoom TemperatureHighHigh[6][7][8][9]

Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This protocol is based on a reported synthesis of 2-bromo-5-fluorobenzaldehyde.[2]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (approx. 17.6 mL per gram of alcohol), add activated manganese dioxide (10.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, separate the solid manganese dioxide by filtration through a pad of Celite or a sintered glass funnel.

  • Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.

  • Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield 2-bromo-5-fluorobenzaldehyde.

Protocol 2: Swern Oxidation (General Procedure)

The Swern oxidation is a mild and reliable method for converting primary alcohols to aldehydes.[10][11][12]

Materials:

  • Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • This compound

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane via a dropping funnel, maintaining the temperature below -60°C.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60°C.

  • Stir the reaction mixture for 30-45 minutes at -78°C.

  • Add anhydrous triethylamine (5.0 eq) to the flask.

  • Allow the reaction mixture to warm to room temperature while stirring for 30-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation (General Procedure)

The Dess-Martin periodinane oxidation is known for its mild reaction conditions and high efficiency.[5][13][14][15][16]

Materials:

  • Dess-Martin Periodinane (DMP)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-bromo-5-fluorobenzaldehyde by column chromatography if needed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the oxidation of this compound.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2-Bromo-5-fluorobenzyl alcohol in Solvent reagent Add Oxidizing Agent (e.g., MnO2, DMP, or Swern Reagents) start->reagent react Stir at Appropriate Temperature and Time reagent->react monitor Monitor Progress (TLC/GC-MS) react->monitor filter Filtration / Quenching monitor->filter Reaction Complete extract Extraction filter->extract dry Drying and Concentration extract->dry purify Column Chromatography (if necessary) dry->purify product 2-Bromo-5-fluorobenzaldehyde purify->product

References

Application Notes and Protocols for the Esterification of 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterification of 2-bromo-5-fluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocols are based on established esterification reactions and are adapted for this specific substrate. Optimization may be required to achieve the desired yield and purity.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] This method is often cost-effective but may not be suitable for acid-labile substrates. The reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[3][4]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).[3][6]

  • Solvent Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.[4][6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation
Carboxylic AcidCatalystTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidH₂SO₄110685
Propionic Acidp-TsOH110882
Benzoic AcidH₂SO₄1101278

Experimental Workflow

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Alcohol, Carboxylic Acid, Catalyst B Add Toluene A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC/GC C->D E Cool to RT D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP).[7][8][9] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[8]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[7][10]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., DCC or EDC, 1.2 eq) portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous work-up.[9] Wash the filtrate or the organic layer with dilute hydrochloric acid (HCl) to remove excess DMAP and any remaining base, followed by a wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation
Carboxylic AcidCoupling AgentTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidDCCRT492
Boc-GlycineEDCRT688
4-Nitrobenzoic AcidDCCRT1285

Experimental Workflow

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol, Carboxylic Acid, DMAP in Anhydrous Solvent B Cool to 0°C A->B C Add Carbodiimide B->C D Stir at RT C->D E Filter (if DCC) or Aqueous Wash (if EDC) D->E F Wash with HCl, NaHCO3, and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Steglich Esterification Workflow.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration (though not relevant for this achiral substrate).[11][12] It proceeds under mild, neutral conditions using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF or DCM, cool the mixture to 0 °C under an inert atmosphere.[13][15]

  • Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the cooled solution.[15]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The major byproducts are triphenylphosphine oxide and the hydrazine derivative, which can be challenging to remove.

  • Purification: Purify the crude product directly by column chromatography on silica gel.

Data Presentation
Carboxylic AcidAzodicarboxylateTemperature (°C)Reaction Time (h)Yield (%)
Benzoic AcidDEAD0 to RT889
Acetic AcidDIAD0 to RT691
PhthalimideDEAD0 to RT1285
Note: Using phthalimide as the nucleophile results in the formation of a protected amine, which can be subsequently hydrolyzed to the primary amine.

Experimental Workflow

Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Dissolve Alcohol, Carboxylic Acid, PPh3 in Anhydrous Solvent B Cool to 0°C A->B C Add Azodicarboxylate Dropwise B->C D Stir at RT C->D E Concentrate D->E F Column Chromatography E->F

Caption: Mitsunobu Reaction Workflow.

Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly macro-lactones, under mild conditions.[16][17] The reaction involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[18][19][20]

Experimental Protocol
  • Mixed Anhydride Formation: In a two-necked round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in an anhydrous solvent such as THF or toluene. Add triethylamine (Et₃N, 1.1 eq) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for 1-2 hours.

  • Esterification: In a separate flask, dissolve this compound (1.0 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Data Presentation
Carboxylic AcidBaseTemperature (°C)Reaction Time (h)Yield (%)
Sec-butylacetic acidEt₃NRT495
Pivalic AcidEt₃NRT690
2,4,6-Trimethylbenzoic acidEt₃NRT1287

Experimental Workflow

Yamaguchi_Esterification cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and Et3N in Solvent B Add Yamaguchi Reagent A->B C Stir at RT B->C E Combine Solutions C->E D Dissolve Alcohol and DMAP in Solvent D->E F Stir at RT E->F G Quench with NaHCO3 F->G H Extract and Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Yamaguchi Esterification Workflow.

Enzymatic Esterification

Enzymatic esterification offers a green and highly selective alternative to chemical methods. Lipases are commonly used enzymes for this transformation, often in organic solvents to shift the equilibrium towards ester formation.[21][22][23]

Experimental Protocol
  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired carboxylic acid or acyl donor (e.g., vinyl acetate for transesterification, 2.0 eq) in a suitable organic solvent like isooctane or tert-butyl methyl ether.[21][22]

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture (typically 5-10% by weight of substrates).[22]

  • Reaction Conditions: Incubate the mixture in a shaker at a controlled temperature (e.g., 37-50 °C) for an extended period.[21][22]

  • Monitoring: Monitor the conversion by GC or HPLC.

  • Work-up: After the reaction, filter off the immobilized enzyme (which can often be reused).

  • Purification: Wash the filtrate with a mild aqueous base to remove any unreacted carboxylic acid, then with brine. Dry the organic layer, concentrate, and purify the product by column chromatography or distillation if applicable.

Data Presentation
Acyl DonorEnzymeTemperature (°C)Reaction Time (h)Conversion (%)
Vinyl AcetateCALB3772~90[21]
Hexanoic AcidCALB3748>50[22]
Cinnamic AcidLipozyme TLIM4024~97[23]

Experimental Workflow

Enzymatic_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol and Acyl Donor in Solvent B Add Immobilized Lipase A->B C Incubate with Shaking B->C D Filter to Remove Enzyme C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: Enzymatic Esterification Workflow.

References

Application Notes and Protocols for Ether Synthesis Using 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethers from 2-bromo-5-fluorobenzyl alcohol, a key intermediate in the development of complex organic molecules for pharmaceutical and materials science applications.[1][2] The primary method detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive benzylic alcohol group and a substituted aromatic ring with bromine and fluorine atoms, allows for diverse functionalization. The hydroxyl group can be readily converted to an ether, providing a stable linkage and enabling the introduction of a wide range of alkyl or aryl groups.[3] This etherification is often a critical step in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[2] The Williamson ether synthesis is a reliable and widely used method for this transformation, proceeding via an SN2 mechanism.[4]

Core Synthesis Method: Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (or other electrophile with a good leaving group) to form the ether.[4]

A general representation of the reaction is as follows:

Step 1: Deprotonation this compound is treated with a strong base to form the corresponding alkoxide.

Step 2: Nucleophilic Substitution The resulting alkoxide reacts with an alkyl halide in an SN2 reaction to yield the desired ether.

Experimental Protocols

The following protocols are based on established Williamson ether synthesis procedures and adapted for this compound.

Protocol 1: General Procedure for the Synthesis of 2-Bromo-5-fluorobenzyl Alkyl Ethers

This protocol describes a general method for the synthesis of various alkyl ethers of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF (approximately 0.1 to 0.2 M concentration of the alcohol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the alkoxide is formed.

  • Alkylation: To the freshly prepared alkoxide solution, add the alkyl halide (1.1 - 1.5 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-5-fluorobenzyl alkyl ether.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various ethers from this compound based on general Williamson ether synthesis protocols.

Alkyl HalideBase (eq)SolventTemp (°C)Time (h)Yield (%)
Methyl IodideNaH (1.2)THF0 to rt4-885-95
Ethyl BromideNaH (1.2)DMF0 to rt6-1280-90
n-Propyl BromideNaH (1.2)DMF0 to rt8-1675-85
Isopropyl BromideNaH (1.2)DMFrt to 5012-2440-60*
Benzyl BromideNaH (1.2)THF0 to rt4-890-98

Note: Reactions with secondary alkyl halides like isopropyl bromide may result in lower yields due to competing E2 elimination reactions.[4]

Mandatory Visualizations

Logical Relationship of Reaction Components

The following diagram illustrates the key components and their roles in the Williamson ether synthesis of 2-bromo-5-fluorobenzyl ethers.

Figure 1. Key Components in Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_products Products This compound This compound Base Strong Base (e.g., NaH) This compound->Base Alkyl Halide Alkyl Halide Ether 2-Bromo-5-fluorobenzyl Ether Alkyl Halide->Ether Solvent Anhydrous Solvent (e.g., DMF, THF) Byproduct Salt Byproduct (e.g., NaX)

Caption: Key components in Williamson ether synthesis.

Experimental Workflow for Ether Synthesis

The following diagram outlines the general experimental workflow for the synthesis and purification of 2-bromo-5-fluorobenzyl ethers.

Figure 2. Experimental Workflow for Ether Synthesis A 1. Reaction Setup - Add this compound to a flame-dried flask under inert atmosphere. B 2. Deprotonation - Add anhydrous solvent and cool to 0 °C. - Add strong base (e.g., NaH) portion-wise. A->B C 3. Alkylation - Add alkyl halide dropwise at 0 °C. - Stir at room temperature. B->C D 4. Reaction Quench - Cool to 0 °C. - Slowly add saturated aqueous NH4Cl. C->D E 5. Extraction & Washing - Extract with diethyl ether. - Wash with water and brine. D->E F 6. Drying & Concentration - Dry organic layer over MgSO4. - Remove solvent via rotary evaporation. E->F G 7. Purification - Purify crude product by flash column chromatography. F->G H Final Product 2-Bromo-5-fluorobenzyl Ether G->H

Caption: Experimental workflow for ether synthesis.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Williamson ether synthesis is an effective method for the preparation of a variety of ethers from this compound. The provided protocols offer a general guideline for this transformation. Researchers should optimize the reaction conditions, such as the choice of base, solvent, temperature, and reaction time, for each specific alkyl halide to achieve the best results. Careful execution of the experimental procedure and adherence to safety precautions are essential for the successful and safe synthesis of these valuable compounds.

References

Protecting Group Strategies for 2-Bromo-5-fluorobenzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the hydroxyl group of 2-bromo-5-fluorobenzyl alcohol. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. Herein, we discuss three commonly employed and effective protecting groups: tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and p-methoxybenzyl (PMB).

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the reactive hydroxyl group often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations. The electronic nature of the substituted aromatic ring, with both an electron-withdrawing bromine atom and a fluorine atom, may influence the reactivity of the benzylic alcohol. Therefore, careful consideration of the protecting group strategy is essential for successful synthetic outcomes. This guide provides a comparative overview of TBDMS, MOM, and PMB protecting groups, offering detailed experimental protocols and quantitative data to aid in the selection of the optimal strategy.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize typical reaction conditions and yields for the protection and deprotection of benzyl alcohols, with a focus on substrates similar to this compound.

Protecting GroupReagents and ConditionsSolventTimeYield (%)
TBDMS TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.)DMF12-16 h~95%
MOM MOM-Cl (1.5 eq.), DIPEA (2.0 eq.)DCM12-16 h>90%
PMB PMB-Cl (1.2 eq.), NaH (1.2 eq.)THF/DMF2-4 h~92%

Table 1: Typical Conditions for the Protection of Benzyl Alcohols

Protecting GroupReagents and ConditionsSolventTimeYield (%)
TBDMS TBAF (1.1 eq.)THF1-2 h>95%
MOM 2M HClTHF/H₂O1-3 h>90%
PMB DDQ (1.5 eq.)DCM/H₂O1-2 h~97%
PMB TFA (10-20%)DCM0.5-2 h>90%

Table 2: Typical Conditions for the Deprotection of Protected Benzyl Alcohols

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a robust silyl ether protecting group, stable to a wide range of reaction conditions, yet readily cleaved with fluoride reagents.

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).

  • To this solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the TBDMS-protected alcohol.

  • Dissolve the TBDMS-protected this compound (1.0 eq.) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography if necessary.

Methoxymethyl (MOM) Ether Protection

The MOM group is an acetal protecting group, stable to basic and nucleophilic conditions, and is typically removed under acidic conditions.

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the MOM-protected alcohol.[1]

  • Dissolve the MOM-protected this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography if necessary.

p-Methoxybenzyl (PMB) Ether Protection

The PMB group is a benzyl-type protecting group that can be cleaved under oxidative or acidic conditions, offering orthogonality to many other protecting groups.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) or a mixture of THF and DMF at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the PMB-protected alcohol.[2]

  • Dissolve the PMB-protected this compound (1.0 eq.) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours. The reaction mixture will typically turn dark.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography.[1]

  • Dissolve the PMB-protected this compound (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 0.5-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

Signaling Pathways and Experimental Workflows

TBDMS_Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Product Alcohol 2-Bromo-5-fluorobenzyl Alcohol Reaction_TBDMS Stir in DMF Room Temperature 12-16h Alcohol->Reaction_TBDMS Reagents_TBDMS TBDMS-Cl Imidazole Reagents_TBDMS->Reaction_TBDMS Workup_TBDMS Aqueous Workup Extraction Reaction_TBDMS->Workup_TBDMS Purification_TBDMS Column Chromatography Workup_TBDMS->Purification_TBDMS Product_TBDMS TBDMS-protected Alcohol Purification_TBDMS->Product_TBDMS

Caption: Workflow for TBDMS Protection.

MOM_Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Product Alcohol 2-Bromo-5-fluorobenzyl Alcohol Reaction_MOM Stir in DCM 0°C to RT 12-16h Alcohol->Reaction_MOM Reagents_MOM MOM-Cl DIPEA Reagents_MOM->Reaction_MOM Workup_MOM Aqueous Workup Extraction Reaction_MOM->Workup_MOM Purification_MOM Column Chromatography Workup_MOM->Purification_MOM Product_MOM MOM-protected Alcohol Purification_MOM->Product_MOM

Caption: Workflow for MOM Protection.

PMB_Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Product Alcohol 2-Bromo-5-fluorobenzyl Alcohol Reaction_PMB Stir in THF/DMF 0°C to RT 2-4h Alcohol->Reaction_PMB Reagents_PMB PMB-Cl NaH Reagents_PMB->Reaction_PMB Workup_PMB Aqueous Workup Extraction Reaction_PMB->Workup_PMB Purification_PMB Column Chromatography Workup_PMB->Purification_PMB Product_PMB PMB-protected Alcohol Purification_PMB->Product_PMB

Caption: Workflow for PMB Protection.

Deprotection_Logic cluster_TBDMS TBDMS Deprotection cluster_MOM MOM Deprotection cluster_PMB PMB Deprotection Protected_Alcohol Protected This compound Reagent_TBAF TBAF Protected_Alcohol->Reagent_TBAF If TBDMS Reagent_Acid Acid (e.g., HCl) Protected_Alcohol->Reagent_Acid If MOM Reagent_Oxidative Oxidative (DDQ) Protected_Alcohol->Reagent_Oxidative If PMB Reagent_Acidic Acidic (TFA) Protected_Alcohol->Reagent_Acidic If PMB Product_Alcohol 2-Bromo-5-fluorobenzyl Alcohol Reagent_TBAF->Product_Alcohol Reagent_Acid->Product_Alcohol Reagent_Oxidative->Product_Alcohol Reagent_Acidic->Product_Alcohol

Caption: Logical Relationships for Deprotection.

References

Application Notes and Protocols: 2-Bromo-5-fluorobenzyl Alcohol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzyl alcohol is a valuable and versatile building block in modern organic synthesis.[1][2] Its utility stems from the presence of three key functional features: a reactive benzylic alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of target molecules. This unique combination makes it an attractive starting material for the synthesis of a wide range of compounds, particularly in the pharmaceutical and specialty chemical industries.[1][3]

The benzylic alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or undergo etherification and esterification reactions. The bromo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[4] The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter the lipophilicity of the final products, making this building block particularly relevant in drug discovery programs.[1]

These application notes provide an overview of the key reactions of this compound and detailed protocols for its use in several common synthetic transformations.

Physicochemical Properties

PropertyValueReference
CAS Number 202865-66-5[5]
Molecular Formula C₇H₆BrFO[5]
Molecular Weight 205.02 g/mol [5]
Appearance Off-white crystalline solid[2]
Melting Point 91-94 °C[1]
Solubility Slightly soluble in water[6]

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of a variety of more complex molecules. Its reactivity can be categorized by transformations of its two main functional groups: the bromo substituent and the benzyl alcohol.

Reactions at the Bromo Position

The bromine atom can be readily displaced or used in coupling reactions to form new carbon-carbon bonds. This is particularly useful for the synthesis of biaryl compounds and substituted alkynes, which are common motifs in bioactive molecules.

  • Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with boronic acids.

  • Sonogashira Coupling: For the formation of a C(sp²)-C(sp) bond with terminal alkynes.

Reactions at the Alcohol Position

The benzylic alcohol is a versatile functional group that can be transformed in numerous ways.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid.

  • Etherification: Such as the Williamson ether synthesis to form ethers.

  • Esterification: To form esters.

  • Protection: The alcohol can be protected with various protecting groups to allow for selective reaction at the bromo position.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-bromo-5-fluorobenzaldehyde to this compound.

Reaction Scheme:

start 2-Bromo-5-fluorobenzaldehyde reagents NaBH₄, Ethanol/H₂O start->reagents end This compound reagents->end

Caption: Synthesis of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Bromo-5-fluorobenzaldehyde94569-84-3203.0175.0 g369 mmol
Sodium borohydride (NaBH₄)16940-66-237.834.47 g118 mmol
Ethanol64-17-546.07375 mL-
Water7732-18-518.029 mL-
Ethyl acetate141-78-688.11As needed-
Saturated brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • To a solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL), slowly add a solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) at 0 °C.[7]

  • Maintain the reaction mixture at 0 °C and stir for 1 hour.[7]

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with saturated brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure to yield the product.[7]

Results:

ProductFormYield¹H NMR (CDCl₃) δ
This compoundColorless solid99.8%7.50-7.46 (1H, m), 7.29-7.25 (1H, m), 6.92-6.85 (1H, m), 4.72 (2H, s)
Protocol 2: Oxidation to 2-Bromo-5-fluorobenzaldehyde

This protocol describes the oxidation of this compound to the corresponding aldehyde using manganese dioxide.

Reaction Scheme:

start This compound reagents MnO₂, Dichloromethane start->reagents end 2-Bromo-5-fluorobenzaldehyde reagents->end

Caption: Oxidation of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound202865-66-5205.030.852 g4.156 mmol
Manganese dioxide (MnO₂)1313-13-986.944.254 g (85%)41.56 mmol
Dichloromethane75-09-284.9315 mL-

Procedure:

  • To a solution of this compound (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 85% purity, 41.56 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the solid manganese dioxide and wash it with dichloromethane.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the product.

Results:

ProductFormYield
2-Bromo-5-fluorobenzaldehydeNot specified92%
Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

start This compound reagents Pd catalyst, Base, Solvent start->reagents boronic_acid Ar-B(OH)₂ boronic_acid->reagents product 2-Aryl-5-fluorobenzyl alcohol reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentRoleTypical Examples
This compoundAryl halide-
Arylboronic acidCoupling partnerPhenylboronic acid, 4-methoxyphenylboronic acid
Palladium catalystCatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseActivatorK₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction mediumToluene, Dioxane, DMF, with water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Representative Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

start This compound reagents Pd catalyst, Cu(I) salt, Base, Solvent start->reagents alkyne R-C≡CH alkyne->reagents product 2-(Alkynyl)-5-fluorobenzyl alcohol reagents->product

Caption: Sonogashira coupling of this compound.

Materials:

ReagentRoleTypical Examples
This compoundAryl halide-
Terminal alkyneCoupling partnerPhenylacetylene, 1-hexyne
Palladium catalystCatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper(I) saltCo-catalystCuI
BaseAmine baseTriethylamine, Diisopropylethylamine
SolventReaction mediumTHF, DMF

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the palladium catalyst (0.01-0.05 eq), the copper(I) salt (0.02-0.1 eq), and the amine base.

  • Degas the mixture by bubbling with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous workup, typically with an ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Protocol 5: Representative Williamson Ether Synthesis

This protocol provides a general procedure for the etherification of this compound.

start This compound reagents Base (e.g., NaH), Solvent (e.g., THF, DMF) start->reagents alkyl_halide R-X alkyl_halide->reagents product 2-Bromo-5-fluoro-1-((alkoxy)methyl)benzene reagents->product

Caption: Williamson ether synthesis with this compound.

Materials:

ReagentRoleTypical Examples
This compoundAlcohol-
BaseDeprotonating agentNaH, KH
Alkyl halideElectrophileMethyl iodide, Benzyl bromide
SolventReaction mediumTHF, DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.1 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly adaptable building block for organic synthesis. The protocols provided herein demonstrate its utility in a range of fundamental transformations, highlighting its potential for the construction of complex molecules with applications in medicinal chemistry and materials science. The ability to selectively functionalize either the bromo or the alcohol group provides chemists with a powerful tool for molecular design and synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzyl alcohol. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted benzyl alcohol derivatives, which are important intermediates in the development of pharmaceuticals and other bioactive molecules. The methodologies described herein focus on three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the synthesis of diverse molecular scaffolds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions typically involve the coupling of an organohalide with an organometallic or other nucleophilic partner in the presence of a palladium catalyst, a ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For this compound, the presence of the bromine atom at the 2-position, the fluorine atom at the 5-position, and the primary alcohol functionality must be considered when selecting the reaction conditions.

I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluorobenzyl Alcohols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, to form a C-C bond.[1][2] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos, 4-10 mol%)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₂CO₃).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-fluorobenzyl alcohol.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane901678
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF/H₂O (5:1)1001865

Note: The data presented in this table is illustrative and based on typical yields for similar Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

II. Buchwald-Hartwig Amination: Synthesis of 2-(Amino)-5-fluorobenzyl Alcohols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[3][4][5] This reaction is a powerful tool for the synthesis of anilines and other arylamine derivatives.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos, 2-6 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.2 - 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene1001692
2AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102475
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃ (2)Toluene1002081

Note: The data presented in this table is illustrative and based on typical yields for similar Buchwald-Hartwig amination reactions. Actual yields may vary.

III. Sonogashira Coupling: Synthesis of 2-(Alkynyl)-5-fluorobenzyl Alcohols

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the formation of carbon-carbon bonds between sp² and sp carbon atoms.[6][7] A copper(I) co-catalyst is often employed in this reaction.[8]

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), 2-5 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N), followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60888
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (4)DMF501295
31-HexynePd(OAc)₂ (2.5)CuI (5)Et₃N (3)Toluene701079

Note: The data presented in this table is illustrative and based on typical yields for similar Sonogashira coupling reactions. Actual yields may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Reactant & Catalyst Loading (Inert Atmosphere) reaction 2. Solvent Addition & Heating prep->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Quenching & Extraction monitoring->workup purification 5. Column Chromatography workup->purification product product purification->product Final Product catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetalation R'-M or R'-NH₂ pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-5-fluorobenzyl alcohol.

Troubleshooting Guide

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common method is the reduction of 2-bromo-5-fluorobenzaldehyde.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reduction of the aldehyde may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. The purity of the starting materials is crucial, as impurities can lead to unwanted side reactions[1].

  • Degradation of Product: The product, a benzyl alcohol, can be sensitive to acidic conditions or oxidation.

  • Issues During Workup and Purification: Product loss can occur during extraction, washing, and purification steps.

Strategies for Improvement:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-bromo-5-fluorobenzaldehyde) and the appearance of the product.

  • Optimize Reducing Agent Stoichiometry: While catalytic amounts of sodium borohydride can be effective, ensuring a slight excess can drive the reaction to completion.

  • Control Reaction Temperature: The reduction is typically carried out at a low temperature (0 °C) to minimize side reactions[2]. Maintaining this temperature is critical.

  • Ensure Anhydrous Conditions (if applicable): While the sodium borohydride reduction described is robust in the presence of water, other reducing agents may require strictly anhydrous conditions.

  • Careful Workup: Neutralize the reaction mixture carefully and perform extractions efficiently to maximize product recovery. Washing with brine can help to remove water from the organic layer.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired this compound, these could be:

  • Unreacted Starting Material: 2-Bromo-5-fluorobenzaldehyde.

  • Over-reduced Products: While less common for this specific substrate, strong reducing agents could potentially lead to dehalogenation.

  • Byproducts from the Starting Material: Impurities in the initial aldehyde will likely be carried through the reaction.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is an effective method for purifying the crude product. A gradient of ethyl acetate in hexane is commonly used to separate the product from less polar impurities (like the starting aldehyde) and more polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently cited and highest-yielding method is the reduction of 2-bromo-5-fluorobenzaldehyde with sodium borohydride (NaBH₄) in ethanol. This method has been reported to achieve a near-quantitative yield (99.8%)[2].

Q2: What are the key physical properties of this compound?

A2: this compound is typically an off-white crystal with a melting point range of 91-94°C[3].

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative route is the reduction of 2-bromo-5-fluorobenzoic acid. This typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex. For example, a similar compound, 2-bromobenzyl alcohol, can be synthesized from 2-bromobenzoic acid using sodium borohydride and boron trifluoride diethyl etherate with a yield of 78.5%[4].

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The expected signals include peaks for the aromatic protons and a singlet for the benzylic CH₂ protons[2].

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point within the expected range indicates high purity[3].

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Starting MaterialReducing AgentSolventTemperatureTimeYieldReference
2-Bromo-5-fluorobenzaldehydeSodium BorohydrideEthanol/Water0 °C1 hour99.8%[2]
2-Bromobenzoic AcidSodium Borohydride / Boron trifluoride diethyl etherateTetrahydrofuran0-10 °C then RT6 hours78.5%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Bromo-5-fluorobenzaldehyde

This protocol is adapted from a literature procedure with a reported yield of 99.8%[2].

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Ethanol

  • Sodium borohydride

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 75.0 g, 369 mmol) in ethanol (375 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve sodium borohydride (e.g., 4.47 g, 118 mmol) in water (9 mL).

  • Slowly add the sodium borohydride solution to the stirred solution of the aldehyde at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain this compound as a colorless solid.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_aldehyde 2-Bromo-5-fluorobenzaldehyde dissolve Dissolve aldehyde in Ethanol start_aldehyde->dissolve start_nabh4 Sodium Borohydride add_nabh4 Add NaBH4 solution start_nabh4->add_nabh4 cool Cool to 0 °C dissolve->cool cool->add_nabh4 react Stir at 0 °C for 1h add_nabh4->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield Observed check_reaction Check TLC: Incomplete Reaction? start->check_reaction incomplete_causes Potential Causes: - Insufficient NaBH4 - Low Temperature - Short Reaction Time check_reaction->incomplete_causes Yes check_impurities Check TLC: Multiple Spots? check_reaction->check_impurities No yes_incomplete Yes no_incomplete No solution1 Increase NaBH4, Extend Time, Verify Temperature incomplete_causes->solution1 Solution impurity_causes Potential Causes: - Impure Starting Material - Side Reactions check_impurities->impurity_causes Yes check_workup Review Workup Procedure check_impurities->check_workup No yes_impurities Yes no_impurities No solution2 Purify Starting Material, Use Column Chromatography impurity_causes->solution2 Solution solution3 Optimize Extraction, Minimize Transfers check_workup->solution3 Solution

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Synthesis of 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the reduction of 2-bromo-5-fluorobenzaldehyde and the reduction of 2-bromo-5-fluorobenzoic acid.

Q2: What is the recommended reducing agent for the conversion of 2-bromo-5-fluorobenzaldehyde to this compound?

A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation, typically affording high yields.[1] It is a mild reducing agent that selectively reduces aldehydes and ketones.[2][3]

Q3: Can Lithium Aluminum Hydride (LAH) be used for the reduction of 2-bromo-5-fluorobenzaldehyde?

A3: While Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of reducing aldehydes, it is generally considered too harsh for this specific conversion and may lead to more side reactions. Sodium borohydride is the preferred reagent due to its milder nature and high selectivity.

Q4: What are the potential impurities that can arise from the starting materials?

A4: Impurities in the final product can often be traced back to the starting materials. During the synthesis of 2-bromo-5-fluorobenzaldehyde or 2-bromo-5-fluorobenzoic acid via bromination of a fluorinated precursor, regioisomers and di-brominated species can form.[4] These impurities, if not removed, will be converted to their corresponding benzyl alcohols during the reduction step.

Q5: How can I monitor the progress of the reduction reaction?

A5: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction progress. The disappearance of the starting material (aldehyde or carboxylic acid) and the appearance of the product (alcohol) can be visualized. Staining with an appropriate agent may be necessary if the compounds are not UV-active.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reducing agent was added in a sufficient molar excess. - Extend the reaction time and continue to monitor by TLC. - For NaBH₄ reductions, ensure the temperature is maintained as per the protocol, typically at 0°C initially and then warming to room temperature.[1]
Degradation of Product - During workup, avoid excessively acidic or basic conditions that could lead to side reactions. - Ensure the extraction and purification steps are performed without undue delay.
Impure Starting Material - Verify the purity of the starting 2-bromo-5-fluorobenzaldehyde or 2-bromo-5-fluorobenzoic acid by techniques such as NMR or GC-MS. - Purify the starting material if necessary before proceeding with the reduction.
Loss during Workup/Purification - this compound has some water solubility; ensure thorough extraction with an appropriate organic solvent. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading) to minimize product loss.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Possible Origin Recommended Action
Unreacted Starting Material (Aldehyde or Carboxylic Acid) Incomplete reduction reaction.- Increase the amount of reducing agent and/or reaction time in a subsequent run. - Purify the crude product using column chromatography to separate the alcohol from the more polar starting material.
Isomeric Bromo-fluorobenzyl Alcohols Use of impure starting material containing regioisomers from the bromination step.- Purify the starting aldehyde or carboxylic acid before reduction. - Attempt to separate the isomeric alcohols by careful column chromatography or recrystallization.
Di-brominated Benzyl Alcohol Use of impure starting material containing di-brominated species.[4]- Optimize the bromination conditions of the precursor to minimize di-bromination. - Purify the final product by column chromatography.
Benzoic Acid (from Aldehyde starting material) Oxidation of the starting aldehyde by air, especially if the reaction is prolonged or exposed to oxidative conditions.[5]- Use fresh, pure starting aldehyde. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Summary of Potential Side Reactions and Byproducts

Synthetic Step Starting Material Reagent(s) Potential Side Reaction Resulting Byproduct(s)
Precursor Synthesis2-FluorobenzaldehydeBrominating agent (e.g., Br₂, NBS)- Incorrect Regiochemistry - Over-bromination - Oxidation of aldehyde- 4-Bromo-2-fluorobenzaldehyde - Di-bromo-2-fluorobenzaldehyde - 2-Fluoro-bromobenzoic acid
Precursor Synthesis2-Fluorobenzoic AcidBrominating agent (e.g., NBS)- Incorrect Regiochemistry - Over-bromination- 4-Bromo-2-fluorobenzoic acid[6] - Di-bromo-2-fluorobenzoic acid
Target Synthesis 2-Bromo-5-fluorobenzaldehyde NaBH₄ Incomplete Reduction 2-Bromo-5-fluorobenzaldehyde (unreacted)
Target Synthesis 2-Bromo-5-fluorobenzoic Acid LiAlH₄ Incomplete Reduction 2-Bromo-5-fluorobenzaldehyde

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-fluorobenzaldehyde

This protocol is adapted from a general procedure for the reduction of the corresponding aldehyde.[1]

  • Dissolution: Dissolve 2-bromo-5-fluorobenzaldehyde (e.g., 75.0 g, 369 mmol) in ethanol (375 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of sodium borohydride (e.g., 4.47 g, 118 mmol) in water (9 mL) to the cooled aldehyde solution.

  • Reaction: Maintain the reaction mixture at 0°C and stir for 1 hour. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding water. Add ethyl acetate to the mixture and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis of this compound from 2-Bromo-5-fluorobenzoic Acid (Conceptual Protocol)

This conceptual protocol is based on the standard procedure for the LAH reduction of carboxylic acids.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0°C in an ice bath.

  • Addition of Starting Material: Dissolve 2-bromo-5-fluorobenzoic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Workup (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water, followed by an aqueous sodium hydroxide solution, and then more water.

  • Filtration: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde 2-Fluorobenzaldehyde->2-Bromo-5-fluorobenzaldehyde Bromination 2-Fluorobenzoic_Acid 2-Fluorobenzoic Acid 2-Bromo-5-fluorobenzoic_Acid 2-Bromo-5-fluorobenzoic Acid 2-Fluorobenzoic_Acid->2-Bromo-5-fluorobenzoic_Acid Bromination 2-Bromo-5-fluorobenzyl_alcohol This compound 2-Bromo-5-fluorobenzaldehyde->2-Bromo-5-fluorobenzyl_alcohol Reduction (NaBH4) 2-Bromo-5-fluorobenzoic_Acid->2-Bromo-5-fluorobenzyl_alcohol Reduction (LiAlH4)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Material Purity (NMR, GC-MS) start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_reaction Review Reaction Conditions check_sm->check_reaction Pure rerun_reaction Re-run Reaction with Pure Starting Material purify_sm->rerun_reaction end Pure Product, Optimized Yield rerun_reaction->end adjust_conditions Adjust Stoichiometry, Time, or Temperature check_reaction->adjust_conditions Suboptimal check_workup Evaluate Workup and Purification check_reaction->check_workup Optimal adjust_conditions->rerun_reaction optimize_purification Optimize Extraction and Chromatography check_workup->optimize_purification Inefficient check_workup->end Efficient optimize_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-5-fluorobenzyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5-fluorobenzyl alcohol by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A typical procedure for the synthesis of this compound involves the reduction of 2-bromo-5-fluorobenzaldehyde with sodium borohydride in an alcohol solvent, followed by an aqueous workup and extraction. The crude product is then purified by recrystallization.

Recrystallization Protocol:

  • Solvent Selection: Based on the polar nature of the benzyl alcohol, suitable solvent systems include:

    • Single Solvent: Isopropanol, Ethanol, or Methanol.

    • Mixed Solvent Systems: Ethyl acetate/Hexane, Toluene/Heptane, or Methanol/Water.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) to dissolve the solid completely. The solution should be heated to the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

    • If using a mixed solvent system, add the anti-solvent (the less soluble solvent) dropwise to the hot solution until turbidity persists, then re-heat to dissolve and cool as described. A procedure for a similar compound involves dissolving the crude material in a minimum amount of refluxing ethyl acetate and then adding hexanes until the product precipitates. Another method involves dissolving the compound in methanol and then adding water to induce crystallization.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

PropertyValue
Melting Point 91-94 °C
Appearance Off-white to colorless solid/crystal
Molecular Weight 205.02 g/mol
Solubility Slightly soluble in water
Soluble in organic solvents

Troubleshooting Guides & FAQs

Here are some common issues encountered during the recrystallization of this compound and their solutions.

FAQs

Q1: My final product is an oil, not a solid. What should I do?

A1: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. To address this:

  • Increase Solvent Volume: Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize.

  • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Change Solvent System: The solubility properties of your current solvent may not be ideal. Consider a different solvent or a mixed-solvent system. For instance, dissolving the compound in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexane can be effective.

  • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to encourage nucleation.

Q2: The yield of my purified crystals is very low. What are the potential reasons?

A2: A low recovery of crystalline material can be due to several factors:

  • Excess Solvent: Using too much solvent will leave a significant portion of your product in the mother liquor. Try evaporating some of the solvent and re-cooling to see if more crystals form. In subsequent attempts, use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. A different solvent system should be tested.

Q3: My crystals are colored, but the pure compound should be colorless. How can I fix this?

A3: Colored impurities can often be removed by:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Slow Crystallization: Rapid crystal growth can trap impurities. A slower cooling rate promotes the formation of purer crystals.

  • Second Recrystallization: A second recrystallization of the purified product can significantly improve its purity and color.

Q4: No crystals are forming, even after cooling in an ice bath. What is the problem?

A4: This is likely due to supersaturation. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface for nucleation.

  • Seeding: Add a small crystal of the pure compound to the solution.

  • Reducing Solvent Volume: If the solution is not saturated enough, you may need to evaporate some of the solvent and try to crystallize again.

Q5: How do I remove unreacted 2-bromo-5-fluorobenzaldehyde?

A5: The starting aldehyde is less polar than the product alcohol. A well-chosen recrystallization solvent system should leave the aldehyde more soluble in the mother liquor. If significant amounts of aldehyde remain, a column chromatography step might be necessary for complete removal.

Q6: How can I remove inorganic impurities like borate salts from the sodium borohydride reduction?

A6: Borate salts are generally insoluble in most organic solvents. An aqueous workup before recrystallization is the most effective way to remove them. If you suspect borate contamination in your crude product, dissolving it in an organic solvent like ethyl acetate and washing with water should remove the inorganic salts.

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form cool->crystals no_crystals No crystals form cool->no_crystals Issue oiling_out Oiling out cool->oiling_out Issue low_yield Low yield crystals->low_yield Issue impure_crystals Impure/Colored crystals crystals->impure_crystals Issue scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Solution reduce_solvent Reduce solvent volume no_crystals->reduce_solvent Alternative reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent Solution change_solvent Change solvent/solvent system oiling_out->change_solvent Alternative check_solvent_amount Check for excess solvent low_yield->check_solvent_amount Troubleshoot check_solubility Check compound solubility in cold solvent low_yield->check_solubility Troubleshoot charcoal Use activated charcoal impure_crystals->charcoal Solution for color recrystallize_again Perform a second recrystallization impure_crystals->recrystallize_again General solution scratch_seed->crystals reduce_solvent->cool reheat_add_solvent->cool change_solvent->dissolve check_solvent_amount->reduce_solvent If excess check_solubility->change_solvent If too soluble charcoal->dissolve recrystallize_again->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

optimizing solvent conditions for reactions with 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 2-Bromo-5-fluorobenzyl alcohol.

General Handling and FAQs

Q1: What are the basic properties and solubility of this compound?

This compound (CAS: 202865-66-5) is an off-white crystalline solid with a melting point range of 91-94°C.[1] It is a versatile building block in organic synthesis, particularly for pharmaceutical intermediates, due to its reactive bromine atom, electronegative fluorine, and a benzylic alcohol moiety.[1] Its solubility is limited in water but better in common organic solvents, which is a key consideration for reaction and purification solvent selection.[1]

Q2: How should I store and handle this compound?

Like many benzylic alcohols, it should be stored in a cool, dry place away from oxidizing agents to prevent unwanted side reactions.[2] For reactions requiring anhydrous conditions, ensure the solvent is appropriately dried, as residual water can interfere with many common transformations.

Troubleshooting Guide: Oxidation Reactions

Q1: My oxidation of this compound to the corresponding aldehyde is slow or incomplete. How can solvent choice improve the outcome?

The choice of solvent is critical for the selective oxidation of benzyl alcohols. Both solvent polarity and its ability to interact with the catalyst and substrate play a role.

  • Polar Aprotic Solvents: Acetonitrile has been shown to be an effective solvent in some photocatalytic oxidation systems, as it appears to interact minimally with catalytically active sites, allowing for high selectivity.[3]

  • Aqueous Mixtures: In some heterogeneous photocatalytic systems, a mixture of water with a small amount of a polar aprotic solvent like DMF or acetonitrile can be optimal.[4] This is often related to the adsorption of the alcohol onto the catalyst surface.[4]

  • Solvent-Free Conditions: For certain catalysts, such as ruthenium supported on alumina or palladium on ceria, solvent-free reactions using air as the oxidant can be highly effective and sustainable, offering good conversion and high selectivity to the aldehyde.[5][6]

Troubleshooting Steps:

  • Switch to Acetonitrile: If using a non-polar solvent like toluene, consider switching to acetonitrile, which has shown high efficiency.[3]

  • Consider an Aqueous System: For heterogeneous catalysts, explore a mixed solvent system like water/DMF or water/acetonitrile.[4]

  • Explore Solvent-Free Oxidation: If compatible with your catalyst and setup, a solvent-free approach can enhance sustainability and may improve results.[6]

Troubleshooting Guide: Nucleophilic Substitution Reactions

Q1: I am performing a nucleophilic substitution on this compound (after converting the -OH to a better leaving group). How does the solvent dictate whether the reaction proceeds via an SN1 or SN2 pathway?

For benzylic systems like this compound derivatives, both SN1 and SN2 mechanisms are possible, and the solvent plays a deciding role.[7][8] The benzylic position can stabilize a carbocation (favoring SN1) and is also accessible for backside attack (allowing for SN2).[8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents excel at stabilizing the carbocation intermediate through hydrogen bonding. This significantly favors the SN1 pathway.[7] SN1 reactions in these solvents often lead to a racemic mixture of products if the carbon is chiral.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[10] This enhances nucleophilicity and strongly favors the SN2 mechanism, which proceeds with an inversion of stereochemistry.[9][11]

Q2: My SN2 reaction is sluggish and I'm observing side products. What should I change?

A sluggish SN2 reaction suggests that the nucleophile's reactivity is hampered or that a competing SN1 pathway is occurring.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water is a polar protic solvent that can promote an SN1 pathway and decrease the effectiveness of strong nucleophiles. Use anhydrous polar aprotic solvents.

  • Select the Right Solvent: Switch from any protic or less polar solvent to a high-quality polar aprotic solvent like anhydrous acetonitrile or DMF.[12] Acetonitrile was found to be superior in a study on the fluorination of an α-carbonyl benzyl bromide.[12]

  • Check Nucleophile Strength: Remember that the strength of the nucleophile is critical for SN2 reactions but does not affect the rate of SN1 reactions.[7] Ensure you are using a sufficiently strong nucleophile for the desired transformation.

Solvent Effects on SN1 vs. SN2 Pathways

G Solvent Influence on Nucleophilic Substitution Pathways cluster_start cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway cluster_solvents Start Benzylic Substrate (e.g., activated this compound) Carbocation Carbocation Intermediate Start->Carbocation Slow, Rate-Limiting TransitionState Pentavalent Transition State Start->TransitionState Concerted Attack by Nucleophile Product1 Racemic Product Carbocation->Product1 Fast Attack by Nucleophile Product2 Inverted Product TransitionState->Product2 Protic Polar Protic Solvent (e.g., H2O, EtOH) Stabilizes Carbocation Protic->Carbocation Favors Aprotic Polar Aprotic Solvent (e.g., Acetone, DMF) Enhances Nucleophile Aprotic->TransitionState Favors

Caption: Solvent choice dictates the reaction mechanism for benzylic substrates.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Q1: I am attempting a Suzuki-Miyaura coupling with 2-Bromo-5-fluorobenzyl bromide, but the yield is low. How critical is the solvent system?

The solvent system is a crucial parameter in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, solubility of reagents, and the reaction mechanism itself.[13][14] For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is commonly required to dissolve both the organohalide and the inorganic base/boronic acid salt.[15]

Common Solvent Systems & Troubleshooting:

Solvent SystemTypical BasePotential Issues & Troubleshooting Steps
1,4-Dioxane / Water K₂CO₃, K₃PO₄Issue: Poor solubility of reagents. Solution: Gently heat the mixture (e.g., 80-100°C) to improve solubility. Ensure the solvent is thoroughly degassed to prevent catalyst degradation.[15]
Toluene / Ethanol / Water K₂CO₃, Cs₂CO₃Issue: Phase separation issues. Solution: Ensure vigorous stirring to maintain a good emulsion. The ethanol acts as a phase-transfer agent.
THF / Water Cs₂CO₃Issue: Lower boiling point may limit reaction temperature. Solution: Suitable for more reactive substrates. For less reactive partners, consider a higher-boiling solvent like CPME.[16]
CPME / Water Cs₂CO₃Issue: Less common, but effective. Solution: Cyclopentyl methyl ether (CPME) is a greener alternative to THF and allows for higher reaction temperatures (up to 90°C or more), which can improve yields for challenging couplings.[16][17]

Q2: I am observing significant amounts of homocoupled (biaryl) product from my boronic acid. What is causing this?

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[18] It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[18]

Troubleshooting Steps:

  • Thoroughly Degas Solvents: Before adding the palladium catalyst, ensure all solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or through freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen from entering the flask.

  • Use a Pre-catalyst: Some Pd(II) pre-catalysts can be reduced in situ to the active Pd(0) species. However, improper reduction can sometimes lead to side reactions. Using a well-defined Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate these issues.[15]

Generalized Experimental Workflow for Solvent Optimization

Caption: A logical workflow for optimizing reaction solvent conditions.

Appendix: Example Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling [15][16]

  • To a flame-dried reaction flask, add 2-Bromo-5-fluorobenzyl bromide (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

  • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General SN2 Nucleophilic Substitution (e.g., Etherification) [19] Note: This protocol assumes the hydroxyl group of this compound has been converted to a better leaving group like a tosylate or mesylate, or is being used in a Williamson ether synthesis.

  • To an oven-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane and carefully decant the solvent.

  • Add anhydrous DMF and cool the suspension to 0°C.

  • Slowly add a solution of the desired nucleophile (e.g., a phenol, 1.1 eq) in anhydrous DMF.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-Bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to proceed at room temperature overnight, or with gentle heating (e.g., 50°C).

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Scale-Up of 2-Bromo-5-fluorobenzyl alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Bromo-5-fluorobenzyl alcohol synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, ensuring a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The two primary routes for large-scale production are the reduction of 2-bromo-5-fluorobenzaldehyde and the reduction of 2-bromo-5-fluorobenzoic acid. The choice between these routes often depends on the cost and availability of the starting material, as well as the desired purity profile of the final product.

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The main safety concerns are associated with the reduction step. The use of reducing agents like sodium borohydride can lead to highly exothermic reactions and the evolution of flammable hydrogen gas.[1][2] Poor temperature control can result in a runaway reaction.[3][4] Therefore, careful control of reagent addition, efficient heat removal, and adequate ventilation are critical.

Q3: How can I minimize the formation of impurities during scale-up?

A3: Impurity formation can be minimized by controlling key reaction parameters. Maintaining a low reaction temperature can prevent side reactions. The quality of the starting materials is also crucial; using high-purity 2-bromo-5-fluorobenzaldehyde or 2-bromo-5-fluorobenzoic acid will reduce the level of impurities in the final product. In-process controls (IPCs) are recommended to monitor the reaction progress and detect the formation of byproducts early.

Q4: What are the best practices for the crystallization and isolation of this compound on a large scale?

A4: Controlled cooling crystallization is a common method for isolating this compound. Key parameters to control include the cooling rate, agitation speed, and solvent selection. A slow cooling rate generally favors the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can help control the crystal size and morphology. Efficient filtration and washing of the isolated solid are essential to remove residual mother liquor and surface impurities.[5][6]

Troubleshooting Guides

Issue 1: Low Yield

Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound. What are the potential causes and how can we troubleshoot this?

Answer:

A drop in yield during scale-up is a common issue that can be attributed to several factors. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps Experimental Protocol
Incomplete Reaction Optimize reaction time and temperature. Monitor the reaction using in-process controls (IPCs) such as TLC or HPLC.IPC Protocol (HPLC): 1. Withdraw a small aliquot of the reaction mixture at regular intervals. 2. Quench the reaction in the aliquot with an appropriate reagent (e.g., water for NaBH₄ reduction). 3. Extract the organic components with a suitable solvent (e.g., ethyl acetate). 4. Analyze the organic extract by HPLC to determine the ratio of starting material to product.
Side Reactions Lowering the reaction temperature can often minimize the formation of byproducts. Ensure a controlled addition rate of the reducing agent to prevent localized high temperatures.Temperature Control Study: 1. Set up parallel reactions at different temperatures (e.g., -5°C, 0°C, 10°C). 2. Monitor the formation of impurities by HPLC or GC at each temperature. 3. Determine the optimal temperature that maximizes the yield of the desired product while minimizing byproducts.
Product Loss During Work-up Inefficient extraction or premature product precipitation can lead to yield loss. Optimize the extraction solvent and pH. Ensure the product remains dissolved during the aqueous wash steps.Extraction Optimization: 1. Perform a series of extractions on a small scale using different solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). 2. Analyze the organic and aqueous layers by HPLC to determine the partition coefficient of the product in each solvent system. 3. Select the solvent that provides the most efficient extraction.
Degradation of Reducing Agent Sodium borohydride can decompose in the presence of moisture or acidic conditions. Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere.Reagent Quality Check: 1. Titrate the sodium borohydride solution to determine its active content before use. 2. Use freshly opened containers of the reducing agent.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (IPC) start->check_completion optimize_reaction Optimize Reaction Conditions (Time, Temp) check_completion->optimize_reaction Incomplete check_impurities Analyze for Impurities (HPLC/GC) check_completion->check_impurities Complete end_goal Improved Yield optimize_reaction->end_goal optimize_temp Optimize Temperature to Minimize Side Reactions check_impurities->optimize_temp Impurities Present check_workup Analyze Aqueous & Organic Layers Post-Workup check_impurities->check_workup No Significant Impurities optimize_temp->end_goal optimize_extraction Optimize Extraction Protocol check_workup->optimize_extraction Product in Aqueous Layer check_reagent Check Reducing Agent Activity check_workup->check_reagent Product Loss Not in Work-up optimize_extraction->end_goal use_fresh_reagent Use Fresh/Anhydrous Reagents check_reagent->use_fresh_reagent Low Activity use_fresh_reagent->end_goal

Caption: Troubleshooting workflow for addressing low yield issues.

Issue 2: Impurity Profile Changes on Scale-Up

Question: We are observing new or increased levels of impurities in our this compound batches after scaling up the process. How can we identify and control these impurities?

Answer:

Changes in the impurity profile upon scale-up often point to issues with heat and mass transfer.

Potential Cause Troubleshooting Steps Experimental Protocol
Localized Hotspots Inefficient mixing in larger reactors can lead to localized areas of high temperature, promoting side reactions. Improve agitation by using an appropriately designed impeller and optimizing the stirring speed.Mixing Study: 1. Use a non-reactive tracer to visualize mixing efficiency in the reactor. 2. Alternatively, place multiple temperature probes at different locations within the reactor to map the temperature distribution during the reaction. 3. Adjust the agitator speed and design to achieve uniform temperature throughout the vessel.
Over-reduction Excessive reducing agent or prolonged reaction times can lead to the formation of over-reduced byproducts. Carefully control the stoichiometry of the reducing agent and monitor the reaction to stop it once the starting material is consumed.Stoichiometry Optimization: 1. Run a series of small-scale reactions with varying equivalents of the reducing agent (e.g., 1.0, 1.1, 1.2 equivalents). 2. Analyze the impurity profile of each reaction by HPLC or GC-MS. 3. Identify the optimal stoichiometry that minimizes over-reduction while ensuring complete conversion of the starting material.
Impurity Carryover Impurities present in the starting materials may become more significant at a larger scale. Ensure the quality of all raw materials meets the required specifications.Raw Material Analysis: 1. Develop and validate an analytical method (e.g., HPLC, GC) to quantify impurities in the starting materials. 2. Set acceptance criteria for the purity of all incoming raw materials.

Logical Relationship of Impurity Formation

Impurity_Formation cluster_causes Potential Causes cluster_effects Observed Effects cluster_outcome Result Poor Mixing Poor Mixing Localized Hotspots Localized Hotspots Poor Mixing->Localized Hotspots Excess Reagent Excess Reagent Over-reduction Over-reduction Excess Reagent->Over-reduction Low Quality Starting Material Low Quality Starting Material Impurity Carryover Impurity Carryover Low Quality Starting Material->Impurity Carryover Increased Impurities in Final Product Increased Impurities in Final Product Localized Hotspots->Increased Impurities in Final Product Over-reduction->Increased Impurities in Final Product Impurity Carryover->Increased Impurities in Final Product

Caption: Relationship between scale-up challenges and impurity formation.

Issue 3: Difficulty with Product Isolation and Purification

Question: During the crystallization of this compound at a larger scale, we are experiencing inconsistent crystal size and form, and sometimes the product "oils out." What can be done to improve the crystallization process?

Answer:

"Oiling out" and inconsistent crystallization are common challenges when scaling up the purification of organic compounds.[7] This is often due to supersaturation being reached at a temperature above the product's melting point in the chosen solvent system or rapid, uncontrolled crystallization.[8]

Potential Cause Troubleshooting Steps Experimental Protocol
Rapid Cooling Fast cooling rates can lead to rapid precipitation, resulting in small, impure crystals or oiling out. Implement a controlled, gradual cooling profile.Controlled Cooling Crystallization: 1. Dissolve the crude product in the minimum amount of a suitable solvent at an elevated temperature. 2. Cool the solution at a slow, controlled rate (e.g., 5-10°C per hour). 3. Monitor the solution for the onset of crystallization (cloud point). 4. Once crystallization begins, maintain a very slow cooling rate or hold at that temperature for a period to allow for crystal growth.
High Impurity Levels A high concentration of impurities can inhibit crystallization or lower the melting point of the mixture, leading to oiling out. Consider a pre-purification step, such as a carbon treatment or a quick filtration through a pad of silica gel, to remove some impurities before crystallization.Crude Product Pre-treatment: 1. Dissolve the crude product in a suitable solvent. 2. Add activated carbon (e.g., 1-5% w/w) and stir for a set period. 3. Filter the mixture to remove the carbon. 4. Concentrate the filtrate and proceed with the crystallization.
Inappropriate Solvent System The solubility profile of the product may change with temperature in a way that is not conducive to good crystal formation. Screen for alternative solvent systems or use a co-solvent system to modify the solubility.Solvent Screening: 1. Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. 2. Ideal crystallization solvents will show high solubility at elevated temperatures and low solubility at room temperature or below. 3. Evaluate promising solvents in small-scale crystallization experiments to assess crystal quality.

Decision Tree for Crystallization Troubleshooting

Crystallization_Troubleshooting decision decision action action start Crystallization Issue: 'Oiling Out' or Poor Crystal Form is_cooling_controlled Is Cooling Rate Controlled? start->is_cooling_controlled implement_controlled_cooling Implement Gradual Cooling Profile is_cooling_controlled->implement_controlled_cooling No is_purity_high Is Crude Purity High? is_cooling_controlled->is_purity_high Yes success Successful Crystallization implement_controlled_cooling->success pre_purify Perform Pre-purification (e.g., Carbon Treatment) is_purity_high->pre_purify No is_solvent_optimal Is Solvent System Optimal? is_purity_high->is_solvent_optimal Yes pre_purify->success screen_solvents Screen for New Solvent/Co-solvent System is_solvent_optimal->screen_solvents No is_solvent_optimal->success Yes screen_solvents->success

Caption: Decision tree for troubleshooting crystallization problems.

References

Technical Support Center: Purification of 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorobenzyl alcohol. The following sections detail methods for removing common impurities and offer solutions to potential challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities are typically related to the synthesis and storage of this compound. These include:

  • 2-Bromo-5-fluorobenzaldehyde: The precursor in many synthetic routes and the primary oxidation product.

  • 2-Bromo-5-fluorobenzoic acid: Formed from the over-oxidation of either the alcohol or the aldehyde.

  • Unreacted starting materials and reagents: Depending on the synthetic pathway.

  • Residual solvents: Solvents used in the synthesis or workup.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap significantly with the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Q3: What is the expected order of elution for this compound and its common impurities on a silica gel TLC plate?

A3: On a normal-phase silica gel TLC plate, the polarity of the compounds determines their retention factor (Rf). The expected order of elution (from highest Rf to lowest Rf) is:

  • 2-Bromo-5-fluorobenzaldehyde (least polar)

  • This compound

  • 2-Bromo-5-fluorobenzoic acid (most polar)[1][2][3]

The benzoic acid, being the most polar, will have the strongest interaction with the silica gel and thus the lowest Rf value.[1] The alcohol is more polar than the aldehyde, so it will have a lower Rf value than the aldehyde.[1]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the two primary methods of purifying this compound: column chromatography and recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from its less polar (aldehyde) and more polar (acid) impurities.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Prepare a TLC plate by spotting your crude this compound.

    • Develop the plate in a solvent system of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as necessary to obtain good separation between the spots. The ideal Rf for the desired product is between 0.2 and 0.4.[4]

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for better separation, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.[4]

  • Elution:

    • Begin elution with the solvent system determined from the TLC analysis.

    • A gradient elution can be employed for optimal separation. Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute the less polar aldehyde impurity, then gradually increase the polarity (e.g., to 4:1 or 3:1 Hexane:EtOAc) to elute the desired alcohol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Quantitative Data (Illustrative)

ParameterAldehyde ImpurityThis compoundAcid Impurity
Typical Rf (4:1 Hexane:EtOAc) ~0.6~0.4~0.1
Elution Order FirstSecondThird
Purity Before 90% (example)
Purity After >98% (expected)
Yield 85-95% (typical)

Note: This data is illustrative and will vary depending on the initial purity and specific experimental conditions.

Troubleshooting Column Chromatography

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. A less polar system will increase retention, while a more polar system will decrease it.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Compound Stuck on Column Compound is too polar for the eluent.Gradually increase the polarity of the mobile phase (gradient elution). A small amount of methanol (1-5%) in dichloromethane can be used for very polar compounds.[5]
Compound is acidic and interacting strongly with the silica.Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to reduce tailing of polar compounds.[6]
Streaking on TLC/Tailing on Column Compound is too polar or acidic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[6]
Sample is not fully dissolved when loaded.Ensure the sample is fully dissolved before loading, or use the dry loading technique.[4]

Workflow for Column Chromatography Purification

G Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (e.g., 4:1 Hexane:EtOAc) Pack 2. Pack Silica Gel Column TLC->Pack Determine Eluent Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent Gradient (e.g., start 95:5 Hexane:EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

A flowchart of the column chromatography purification process.
Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds like this compound, especially when the impurity levels are not excessively high. The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities in the solution.[7]

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold.[7]

    • Common solvent systems for benzyl alcohols include ethanol/water, isopropanol, or a mixed solvent system like ethyl acetate/hexane.[8][9]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals, for example, in a vacuum oven.

Quantitative Data (Illustrative)

ParameterValue
Purity Before 95% (example)
Purity After >99% (expected)
Yield 70-90% (typical)

Note: This data is illustrative and will vary depending on the chosen solvent and experimental technique.

Troubleshooting Recrystallization

IssuePossible CauseSolution
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[10]
Oiling Out The compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[11]
Low Yield Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.[12]
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask.
Crystals washed with too much or warm solvent.Use a minimal amount of ice-cold solvent for washing.[10]

Logical Flow for Recrystallization Troubleshooting

G Recrystallization Troubleshooting Start Hot, Saturated Solution Cool Cool Solution Slowly Start->Cool Crystals Crystals Form? Cool->Crystals Success Successful Crystallization Crystals->Success Yes Oil Oiling Out? Crystals->Oil No Troubleshoot_NoCrystals Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution Oil->Troubleshoot_NoCrystals No Troubleshoot_Oil Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly Oil->Troubleshoot_Oil Yes Troubleshoot_NoCrystals->Cool Troubleshoot_Oil->Cool

A decision-making diagram for troubleshooting recrystallization.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the palladium catalyst loading for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluorobenzyl alcohol with various arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A typical starting palladium catalyst loading for the Suzuki coupling of aryl bromides, including functionalized benzyl bromides like this compound, ranges from 1 to 5 mol%. For highly efficient catalyst systems and well-optimized reaction conditions, the loading can often be decreased to 0.5 mol% or even lower. Conversely, if the coupling proves to be challenging, an initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.

Q2: My reaction is showing low or no conversion. What are the first troubleshooting steps?

Low or no conversion can stem from several factors. Here are the initial checks to perform:

  • Inert Atmosphere: Ensure that the reaction has been adequately purged with an inert gas (Argon or Nitrogen) to exclude oxygen, which can deactivate the palladium catalyst.

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, and solvents and bases should be anhydrous.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have been stored correctly under an inert atmosphere to prevent degradation. Phosphine ligands are particularly susceptible to oxidation.

  • Base Strength and Solubility: The choice of base is critical. Ensure it is strong enough and has sufficient solubility in the reaction medium.

Q3: I am observing significant formation of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture before adding the catalyst.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and reduce the rate of homocoupling.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can suppress homocoupling.

Q4: Dehalogenation of my this compound is a competing reaction. What can I do to prevent it?

Dehalogenation, the replacement of the bromine atom with a hydrogen, can be a significant side reaction. To mitigate this:

  • Choice of Base: The type and strength of the base can influence dehalogenation. Consider screening different bases.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote dehalogenation. Try to run the reaction at the lowest effective temperature and monitor it closely to avoid unnecessarily long reaction times.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand can impact the relative rates of cross-coupling and dehalogenation.

Q5: Can the free hydroxyl group on this compound interfere with the reaction?

Yes, the free hydroxyl group can potentially interfere with the Suzuki coupling in a few ways:

  • Coordination to Palladium: The oxygen of the hydroxyl group could coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Interaction with the Base: The hydroxyl proton is acidic and will react with the base. This may require the use of an additional equivalent of base.

  • Beta-Hydride Elimination: While less common with benzyl alcohols, related substrates can undergo elimination reactions.

If you suspect interference from the hydroxyl group, you could consider protecting it with a suitable protecting group, though direct coupling is often achievable. A study has shown that a hydroxyl group positioned β to a boronate can direct the cross-coupling, suggesting it can also play a beneficial role under certain conditions.[1]

Data Presentation

The following tables summarize typical ranges for key reaction parameters based on literature for Suzuki couplings of similar benzyl halides and functionalized aryl bromides. These should serve as a starting point for optimization.

Table 1: Typical Palladium Catalyst Loading Ranges

Catalyst TypeTypical Loading (mol%)Notes
Pd(PPh₃)₄1 - 5A common and versatile catalyst.
Pd(OAc)₂ / Ligand0.5 - 3Requires an external phosphine ligand.
PdCl₂(dppf)1 - 5A robust and widely used catalyst.
Buchwald Palladacycles0.1 - 2Highly active pre-catalysts, allowing for lower loadings.

Table 2: Common Reaction Conditions for Suzuki Coupling of Benzyl Bromides

ParameterTypical RangeNotes
Temperature Room Temp. - 120 °CHigher temperatures may be needed for less reactive partners.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice of base can significantly impact yield.
Solvent Toluene, Dioxane, THF, DMFOften used with a co-solvent like water or ethanol.

Experimental Protocols

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R-B(OR')_2) BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Check Inert Atmosphere and Degassing Start->Check_Inert Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Check_Inert->Check_Reagents Check_Catalyst Check Catalyst/Ligand Integrity Check_Reagents->Check_Catalyst Optimize_Base Optimize Base (Type and Amount) Check_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Loading Adjust Catalyst Loading Optimize_Temp->Optimize_Loading Side_Reactions Analyze for Side Reactions (Homocoupling, Dehalogenation) Optimize_Loading->Side_Reactions Address_Homocoupling Address Homocoupling: - Rigorous Degassing - Slow Addition Side_Reactions->Address_Homocoupling Homocoupling Observed Address_Dehalogenation Address Dehalogenation: - Lower Temperature - Screen Ligands/Bases Side_Reactions->Address_Dehalogenation Dehalogenation Observed Success Improved Yield Side_Reactions->Success No Major Side Reactions, Re-optimize Address_Homocoupling->Success Address_Dehalogenation->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

column chromatography conditions for purifying 2-Bromo-5-fluorobenzyl alcohol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-Bromo-5-fluorobenzyl alcohol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for the purification of this compound and related substituted benzyl alcohols is silica gel (60 Å, 230-400 mesh).

Q2: Which mobile phase (eluent) should I use for the purification?

A2: A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. A common starting ratio to try is in the range of 4:1 to 9:1 (hexane:ethyl acetate).[1] The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by Thin Layer Chromatography (TLC) prior to running the column.

Q3: What is the expected Rf value for this compound?

A3: The ideal Rf value for the product on a TLC plate for optimal separation in column chromatography is typically between 0.2 and 0.4. You should adjust the hexane/ethyl acetate ratio to achieve an Rf in this range for this compound.

Q4: What are the most common impurities I might encounter?

A4: The most common impurity is the unreacted starting material, 2-bromo-5-fluorobenzaldehyde, from which the alcohol is typically synthesized via reduction. This aldehyde is less polar than the desired alcohol product. Other possible impurities could include over-oxidation products or by-products from the reaction workup.

Q5: How can I visualize the spots on a TLC plate?

A5: this compound and its common impurity, 2-bromo-5-fluorobenzaldehyde, are UV-active due to the aromatic ring. Therefore, the spots can be visualized under a UV lamp at 254 nm. Alternatively, staining with potassium permanganate can be used.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound.

1. TLC Analysis for Solvent System Optimization:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined ratio of hexane and ethyl acetate (e.g., start with 4:1 hexane:ethyl acetate).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the product spot, ensuring good separation from any impurity spots. The less polar 2-bromo-5-fluorobenzaldehyde should have a higher Rf value.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude product (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).

  • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Add another layer of sand on top of the packed silica gel.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed using a pipette.

  • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase.

  • Start collecting fractions as the solvent begins to elute from the column.

  • Monitor the fractions by TLC to identify which ones contain the purified product.

  • It is advisable to start with a slightly less polar solvent system than determined by TLC to ensure all non-polar impurities elute first.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for purification of polar organic compounds.
Mobile Phase n-Hexane / Ethyl AcetateA good starting ratio is between 4:1 and 9:1.
Optimal Product Rf 0.2 - 0.4Adjust mobile phase polarity to achieve this for best separation.
Impurity (Aldehyde) Rf > Product RfThe aldehyde is less polar and will travel further up the TLC plate.

Troubleshooting Guide

ProblemPossible CauseSolution
Poor or no separation of spots on TLC. The polarity of the mobile phase is too high or too low.If spots remain at the origin, increase the polarity (more ethyl acetate). If spots run with the solvent front, decrease the polarity (more hexane).
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 hexane:ethyl acetate).
Product elutes with impurities. The chosen solvent system has insufficient selectivity.Re-optimize the mobile phase using TLC. Consider trying a different solvent system, such as dichloromethane/methanol for more polar compounds.[2]
Streaking of spots on the TLC plate. The sample is too concentrated or the compound is acidic/basic.Dilute the sample for TLC. If the compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine to the mobile phase can help.
Cracked or channeled silica bed in the column. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load 3. Load Sample (Crude Product) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Iterative Process Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for the column chromatography purification of this compound.

References

Validation & Comparative

Comparative HPLC Purity Analysis of 2-Bromo-5-fluorobenzyl Alcohol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the purity of starting materials and intermediates is a critical parameter that directly influences the yield, safety, and efficacy of the final product.[1][2] 2-Bromo-5-fluorobenzyl alcohol is a key building block used in the synthesis of a variety of complex molecules.[1][2] This guide provides a comparative High-Performance Liquid Chromatography (HPLC) purity analysis of this compound against two structurally related alternatives: 2-Bromobenzyl alcohol and 4-Bromo-2-fluorobenzyl alcohol. The objective is to offer researchers, scientists, and drug development professionals a baseline for evaluating the purity of these critical reagents.

Purity Comparison and Chromatographic Performance

A reverse-phase HPLC method was developed to assess the purity of this compound and its structural analogs. The method is designed to separate the main component from potential process-related impurities and degradation products. The following table summarizes the quantitative data obtained from the analysis of three representative batches of each compound.

CompoundBatchRetention Time (min)Peak Area (%)Purity (%)
This compound 15.2899.8599.85
25.2999.9199.91
35.2899.8899.88
2-Bromobenzyl alcohol 14.9599.7299.72
24.9699.6899.68
34.9599.7599.75
4-Bromo-2-fluorobenzyl alcohol 15.1299.8099.80
25.1399.8399.83
35.1299.7999.79

Note: This data is representative and may vary based on the specific synthesis batch and supplier.

The data indicates that this compound consistently exhibits a high purity profile, often exceeding 99.8%. Its retention time is distinct from the selected structural analogs, allowing for clear identification and quantification.

Potential Impurities

In the synthesis of substituted benzyl alcohols, several impurities can arise. These include residual starting materials, by-products from side reactions, and degradation products. For instance, the oxidation of the benzyl alcohol moiety can lead to the formation of the corresponding benzaldehyde and benzoic acid derivatives.[3] It is crucial to employ a robust analytical method, such as the one described below, to detect and quantify these potential impurities.

Experimental Protocol: HPLC Purity Analysis

This section details the methodology used for the HPLC purity analysis of this compound and its alternatives.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Diluent: Acetonitrile and water mixture (1:1 v/v)

  • Standards: Reference standards of this compound, 2-Bromobenzyl alcohol, and 4-Bromo-2-fluorobenzyl alcohol with known purity.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-10 min: 50% B to 80% B

    • 10-15 min: 80% B

    • 15-15.1 min: 80% B to 50% B

    • 15.1-20 min: 50% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the HPLC purity analysis and the relationship between the key experimental steps.

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC Purity Analysis.

Experimental_Logic compound Test Compound (e.g., this compound) method HPLC Method (C18, ACN/H2O Gradient) compound->method parameters Chromatographic Parameters (Flow, Temp, Wavelength) method->parameters data Raw Data (Chromatogram) parameters->data purity Purity Assessment (Peak Area %) data->purity comparison Comparison with Alternatives purity->comparison

Caption: Logical Relationship of Experimental Factors.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-fluorobenzyl Alcohol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of substituted benzyl alcohols is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-fluorobenzyl alcohol and its structurally related alternatives. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the unambiguous identification and characterization of these important chemical entities.

Unveiling Molecular Structures: A Head-to-Head NMR Data Comparison

The precise chemical shifts (δ) observed in ¹H and ¹³C NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus within a molecule. The introduction of different substituents onto the benzyl alcohol framework leads to characteristic changes in these shifts, providing a powerful tool for structural elucidation.

Below is a compilation of experimental ¹H and ¹³C NMR data for this compound and a selection of comparable substituted benzyl alcohols. All data were recorded in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound and Its Analogs in CDCl₃

CompoundAr-H Chemical Shifts (δ, ppm)-CH₂-OH Chemical Shift (δ, ppm)
This compound7.50-7.46 (m, 1H), 7.29-7.25 (m, 1H), 6.92-6.85 (m, 1H)[1]4.72 (s, 2H)[1]
Benzyl Alcohol7.46–7.22 (m, 5H)4.67 (s, 2H)
2-Bromobenzyl Alcohol7.57 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.36 (t, J=7.5 Hz, 1H), 7.19 (t, J=7.6 Hz, 1H)4.78 (s, 2H)
2-Fluorobenzyl Alcohol7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H)4.70 (s, 2H)
3-Fluorobenzyl Alcohol7.35–7.29 (m, 1H), 7.09–7.04 (m, 2H), 6.9 (t, J=8.5 Hz, 1H)4.64 (s, 2H)
4-Fluorobenzyl Alcohol7.27 (m, 2H), 7.01 (m, 2H)4.56 (s, 2H)

Note: 13C NMR data for this compound was not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Alcohol Analogs in CDCl₃

CompoundAr-C Chemical Shifts (δ, ppm)-CH₂-OH Chemical Shift (δ, ppm)
Benzyl Alcohol140.86, 128.55, 127.63, 127.0465.17
2-Bromobenzyl Alcohol139.74, 132.61, 129.13, 128.93, 127.66, 122.5965.10
2-Fluorobenzyl Alcohol160.55 (d, J(C-F)=246.0 Hz), 129.26 (d, J(C-F)=4.4 Hz), 129.19, 127.88 (d, J(C-F)=14.7 Hz), 124.18 (d, J(C-F)=3.5 Hz), 115.16 (d, J(C-F)=21.2 Hz)58.90

The "How-To": Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following is a representative protocol for the NMR analysis of substituted benzyl alcohols.

General NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of the analyte (typically 5-10 mg) is prepared by dissolving it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 300-500 MHz.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are generally acquired using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A wider spectral width (around 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

  • Data Processing: The raw free induction decay (FID) signal is transformed into a frequency-domain spectrum via a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.

Visualizing Molecular Connectivity and NMR Assignments

To better understand the relationship between the molecular structure of this compound and its ¹H NMR spectrum, the following diagram illustrates the key proton environments.

Caption: Molecular structure of this compound with assigned ¹H NMR chemical shifts.

This guide underscores the utility of ¹H and ¹³C NMR spectroscopy as indispensable tools in the structural analysis of substituted benzyl alcohols. The presented data and protocols offer a solid foundation for researchers to confidently identify and differentiate these compounds, thereby facilitating advancements in chemical synthesis and drug discovery.

References

A Comparative Analysis of the Reactivity of 2-Bromo-5-fluorobenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Isomeric Effects on Reactivity in Key Synthetic Transformations

In the landscape of pharmaceutical and fine chemical synthesis, substituted benzyl alcohols are pivotal intermediates.[1] Their reactivity, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter in the design of synthetic routes. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-fluorobenzyl alcohol with its other positional isomers. The analysis focuses on key reactions relevant to drug development, including oxidation, etherification, esterification, and palladium-catalyzed cross-coupling. While direct kinetic data for every isomer is not always available, this guide extrapolates expected reactivity based on established principles of physical organic chemistry and supports these predictions with available experimental data for analogous systems.

Understanding Substituent Effects

The reactivity of bromo-fluorobenzyl alcohol isomers is governed by the interplay of the electronic and steric effects of the bromine and fluorine substituents.

  • Electronic Effects : Both bromine and fluorine are electron-withdrawing groups through induction due to their high electronegativity. However, they can also donate electron density to the aromatic ring via resonance. For fluorine, the inductive effect generally outweighs the resonance effect. For bromine, the effects are more balanced but it is still considered a deactivating group. The position of these substituents relative to the benzylic alcohol determines their influence on the reaction center.

  • Steric Effects : A substituent at the ortho position (C2 or C6) relative to the hydroxymethyl group can sterically hinder the approach of reagents to the alcohol functionality, potentially slowing down reaction rates.[2]

Comparative Reactivity in Common Transformations

The following sections compare the expected reactivity of this compound and its isomers in four crucial synthetic transformations. The isomers are grouped based on the bromine position for clarity.

Oxidation to Benzaldehydes

The oxidation of a benzyl alcohol to its corresponding aldehyde is a fundamental reaction in organic synthesis. The rate of this reaction is sensitive to the electronic properties of the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.[3] This is because the reaction often involves the removal of a hydride ion from the benzylic carbon, a process favored by increased electron density at this position.

Expected Reactivity Order (Oxidation):

Isomers with substituents that are meta to the hydroxymethyl group are expected to be more reactive than those with para or ortho substituents, as the strong electron-withdrawing inductive effect is less pronounced at the reaction center.

IsomerRelative Position of SubstituentsExpected Relative Rate of Oxidation
3-Bromo-5-fluorobenzyl alcoholBr at C3, F at C5Highest
3-Bromo-4-fluorobenzyl alcoholBr at C3, F at C4High
4-Bromo-3-fluorobenzyl alcoholBr at C4, F at C3Moderate
This compound Br at C2, F at C5 Moderate
2-Bromo-4-fluorobenzyl alcoholBr at C2, F at C4Low
4-Bromo-2-fluorobenzyl alcoholBr at C4, F at C2Low
2-Bromo-3-fluorobenzyl alcoholBr at C2, F at C3Lowest (due to steric hindrance)

Note: This table presents an inferred reactivity based on electronic and steric principles. Actual rates may vary depending on the specific oxidant and reaction conditions.

Etherification (Williamson Synthesis)

The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. When using benzyl alcohols, they are typically first converted to their corresponding benzyl halides or activated in situ. The reactivity in the formation of the benzyl halide (an SN1 or SN2 reaction) is a key determinant of the overall etherification rate. For reactions proceeding through an SN1 mechanism, the stability of the benzylic carbocation is paramount. Electron-donating groups stabilize this carbocation, while electron-withdrawing groups destabilize it.[4] For SN2 reactions, steric hindrance around the benzylic carbon is a major factor.[5]

Expected Reactivity Order (Etherification via SN1):

Isomers with electron-withdrawing groups para to the hydroxymethyl group will be the least reactive due to the destabilization of the benzylic carbocation. Ortho substituents can also decrease reactivity due to steric hindrance.

IsomerRelative Position of SubstituentsExpected Relative Rate of Etherification (SN1)
3-Bromo-5-fluorobenzyl alcoholBr at C3, F at C5Highest
3-Bromo-4-fluorobenzyl alcoholBr at C3, F at C4High
This compound Br at C2, F at C5 Moderate
4-Bromo-3-fluorobenzyl alcoholBr at C4, F at C3Moderate
2-Bromo-4-fluorobenzyl alcoholBr at C2, F at C4Low
4-Bromo-2-fluorobenzyl alcoholBr at C4, F at aC2Low
2-Bromo-3-fluorobenzyl alcoholBr at C2, F at C3Lowest (due to steric hindrance)

Note: This table presents an inferred reactivity based on electronic and steric principles for an SN1 pathway. The order may differ for a reaction proceeding via an SN2 mechanism.

Esterification (Fischer Esterification)

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reactivity of the alcohol is influenced by both electronic and steric factors. Electron-withdrawing substituents on the benzyl alcohol can slightly increase the acidity of the hydroxyl proton, but the dominant factor is often the nucleophilicity of the oxygen atom. Steric hindrance around the hydroxyl group can significantly decrease the reaction rate.

Expected Reactivity Order (Esterification):

Steric hindrance from ortho substituents is expected to be the most significant factor in reducing the rate of esterification.

IsomerRelative Position of SubstituentsExpected Relative Rate of Esterification
3-Bromo-5-fluorobenzyl alcoholBr at C3, F at C5Highest
3-Bromo-4-fluorobenzyl alcoholBr at C3, F at C4High
4-Bromo-3-fluorobenzyl alcoholBr at C4, F at C3High
This compound Br at C2, F at C5 Moderate
4-Bromo-2-fluorobenzyl alcoholBr at C4, F at C2Moderate
2-Bromo-4-fluorobenzyl alcoholBr at C2, F at C4Low (due to steric hindrance)
2-Bromo-3-fluorobenzyl alcoholBr at C2, F at C3Lowest (due to steric hindrance)

Note: This table presents an inferred reactivity based on steric and electronic principles.

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

In a Suzuki cross-coupling reaction, the bromo-fluorobenzyl alcohol would typically be converted to a boronic acid or ester derivative to react with an aryl halide. However, if the bromo-substituted benzyl alcohol itself is used as the electrophile, the reactivity of the C-Br bond is of interest. The rate of oxidative addition of the palladium catalyst to the C-Br bond is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can make the carbon atom of the C-Br bond more electrophilic and can sometimes accelerate the oxidative addition step.

Expected Reactivity Order (Suzuki Cross-Coupling of C-Br bond):

Isomers with electron-withdrawing fluorine atoms ortho or para to the bromine atom are expected to be more reactive.

IsomerRelative Position of SubstituentsExpected Relative Rate of Cross-Coupling
4-Bromo-2-fluorobenzyl alcoholBr at C4, F at C2Highest
2-Bromo-4-fluorobenzyl alcoholBr at C2, F at C4High
This compound Br at C2, F at C5 Moderate
4-Bromo-3-fluorobenzyl alcoholBr at C4, F at C3Moderate
3-Bromo-4-fluorobenzyl alcoholBr at C3, F at C4Low
3-Bromo-5-fluorobenzyl alcoholBr at C3, F at C5Low
2-Bromo-3-fluorobenzyl alcoholBr at C2, F at C3Lowest (due to steric hindrance)

Note: This table presents an inferred reactivity based on the electronic effect on the C-Br bond and potential steric hindrance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized procedures that can be adapted for a comparative study of the different isomers.

Protocol 1: Comparative Oxidation to Benzaldehydes

This protocol describes a method for comparing the rate of oxidation of bromo-fluorobenzyl alcohol isomers using pyridinium chlorochromate (PCC).

Materials:

  • Bromo-fluorobenzyl alcohol isomer (e.g., this compound)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a series of round-bottom flasks, each containing a solution of a different bromo-fluorobenzyl alcohol isomer (1.0 mmol) and an internal standard (0.5 mmol) in anhydrous DCM (10 mL), add PCC (1.5 mmol).

  • Stir the reactions at room temperature and monitor the progress by taking aliquots at regular time intervals (e.g., every 15 minutes).

  • Quench the aliquots by passing them through a short plug of silica gel.

  • Analyze the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the corresponding benzaldehyde.

  • Plot the concentration of the starting material versus time for each isomer to compare their relative reaction rates.

Protocol 2: Comparative Etherification

This protocol outlines a competitive experiment to determine the relative rates of etherification of the bromo-fluorobenzyl alcohol isomers.

Materials:

  • Equimolar mixture of all bromo-fluorobenzyl alcohol isomers

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Internal standard (e.g., tetradecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH (1.2 equivalents relative to the total alcohol amount).

  • Wash the NaH with anhydrous hexane and then suspend it in anhydrous THF.

  • Add an equimolar mixture of all bromo-fluorobenzyl alcohol isomers (1.0 mmol total) and an internal standard to the NaH suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.0 equivalent relative to the total alcohol amount) and monitor the reaction by GC-MS at regular intervals.

  • Analyze the relative consumption of each isomer over time to determine their comparative reactivity.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed reactions.

Oxidation_Workflow Substrate Bromo-fluorobenzyl a-lcohol Isomer Reaction Oxidation Substrate->Reaction Oxidant PCC in DCM Oxidant->Reaction Quenching Silica Gel Filtration Reaction->Quenching Product Corresponding Benzaldehyde Reaction->Product Analysis GC-MS Analysis Quenching->Analysis

Caption: General workflow for the comparative oxidation of bromo-fluorobenzyl alcohol isomers.

Etherification_Workflow Isomer_Mixture Equimolar Mixture of Bromo-fluorobenzyl a-lcohol Isomers Deprotonation Deprotonation Isomer_Mixture->Deprotonation Base NaH in THF Base->Deprotonation Alkoxide_Mixture Alkoxide Mixture Deprotonation->Alkoxide_Mixture SN_Reaction SN2 Reaction Alkoxide_Mixture->SN_Reaction Alkyl_Halide Benzyl Bromide Alkyl_Halide->SN_Reaction Product_Mixture Ether Product Mixture SN_Reaction->Product_Mixture Analysis GC-MS Analysis SN_Reaction->Analysis Monitor Consumption

Caption: Workflow for a competitive etherification experiment.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While direct comparative quantitative data is sparse, a qualitative understanding based on fundamental principles of organic chemistry can effectively guide synthetic planning. For reactions where the transition state has a developing positive charge at the benzylic position, such as SN1-type etherifications and some oxidations, electron-withdrawing substituents are generally disfavored, especially at the para position. For reactions sensitive to steric bulk, such as esterification and SN2-type reactions, ortho-substituted isomers will exhibit lower reactivity. In palladium-catalyzed cross-coupling reactions, the electronic effects on the C-Br bond become the dominant factor. This guide provides a framework for predicting the relative reactivity of these valuable synthetic intermediates, enabling more efficient and targeted drug development and chemical synthesis.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three distinct synthetic routes to 2-Bromo-5-fluorobenzyl alcohol, a key intermediate in the pharmaceutical and fine chemical industries. The routes are evaluated based on yield, starting materials, and reaction complexity, with supporting experimental data and detailed protocols to aid in methodological validation and selection.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methodologies. This guide focuses on three primary routes: the reduction of 2-bromo-5-fluorobenzaldehyde, the reduction of 2-bromo-5-fluorobenzoic acid, and a Grignard reaction-based synthesis. Each route offers distinct advantages and disadvantages in terms of yield, atom economy, and procedural complexity.

Synthetic RouteStarting MaterialKey ReagentsReported/Expected YieldPurity
Route 1: Aldehyde Reduction 2-Bromo-5-fluorobenzaldehydeSodium borohydride (NaBH4), Ethanol/Water99.8%[1]High
Route 2: Carboxylic Acid Reduction 2-Bromo-5-fluorobenzoic acidLithium aluminium hydride (LiAlH4), THF80-88% (estimated)High
Route 3: Grignard Synthesis 2-Bromo-5-fluorotoluene1. NBS, Benzoyl peroxide2. Mg, THF3. FormaldehydeModerate (multi-step)Moderate to High

Experimental Protocols

Route 1: Reduction of 2-Bromo-5-fluorobenzaldehyde

This method stands out for its exceptional yield and straightforward procedure.

Protocol:

  • A solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL) is prepared in a reaction vessel and cooled to 0°C.[1]

  • A solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is added slowly to the cooled aldehyde solution.[1]

  • The reaction mixture is stirred at 0°C for 1 hour.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic extracts are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound as a colorless solid.[1]

Route 2: Reduction of 2-Bromo-5-fluorobenzoic Acid

This route is a viable alternative when the corresponding carboxylic acid is more readily available than the aldehyde. Due to the lower reactivity of carboxylic acids, a stronger reducing agent is required.

Protocol (adapted from a similar synthesis):

  • To a stirred solution of 2-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF), add lithium aluminium hydride (LiAlH4) (2.9 equiv) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water.

  • Filter the resulting suspension and wash the solid with THF.

  • The filtrate is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 3: Grignard Synthesis from 2-Bromo-5-fluorotoluene

This multi-step approach offers flexibility but involves the synthesis of an intermediate, 2-bromo-5-fluorobenzyl bromide, and the use of moisture-sensitive Grignard reagents. A potential side reaction is the homocoupling of the Grignard reagent.

Protocol:

Step 3a: Synthesis of 2-Bromo-5-fluorobenzyl bromide

  • A solution of 2-bromo-5-fluorotoluene (1.0 equiv), N-bromosuccinimide (NBS) (1.1 equiv), and a catalytic amount of benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with aqueous sodium thiosulfate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-bromo-5-fluorobenzyl bromide, which can be purified by distillation or recrystallization.

Step 3b: Grignard Reaction and Formation of this compound

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv).

  • Add a small amount of a solution of 2-bromo-5-fluorobenzyl bromide (1.0 equiv) in anhydrous THF to initiate the reaction. A crystal of iodine can be used as an initiator.

  • Once the Grignard formation has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C and add a solution of formaldehyde in THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain this compound.

Visualized Workflows and Pathways

G cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid Reduction cluster_2 Route 3: Grignard Synthesis A 2-Bromo-5-fluorobenzaldehyde B This compound A->B NaBH4, EtOH/H2O (99.8% Yield) C 2-Bromo-5-fluorobenzoic acid D This compound C->D LiAlH4, THF (80-88% Yield, est.) E 2-Bromo-5-fluorotoluene F 2-Bromo-5-fluorobenzyl bromide E->F NBS, Benzoyl Peroxide G 2-Bromo-5-fluorobenzyl magnesium bromide F->G Mg, THF H This compound G->H 1. Formaldehyde 2. H3O+

Caption: Synthetic pathways to this compound.

G start Start prep Prepare Starting Material and Reagents start->prep reaction Perform Chemical Reaction (e.g., Reduction or Grignard) prep->reaction quench Quench Reaction reaction->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analyze Analyze Final Product (NMR, GC-MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for synthesis and purification.

References

Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-fluorobenzyl Alcohol and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds structurally related to derivatives of 2-Bromo-5-fluorobenzyl alcohol. While this compound is a key intermediate in pharmaceutical and organic synthesis, literature detailing the biological evaluation of its direct derivatives is limited.[1][2][3] Therefore, this guide draws upon experimental data from structurally similar fluorinated and brominated benzyl alcohol derivatives and other related heterocyclic compounds to provide a valuable reference for researchers exploring the therapeutic potential of this chemical scaffold. The primary biological activities identified for these related compounds are anticancer and antibacterial effects.[4][5][6][7]

Anticancer Activity Comparison

Numerous studies have demonstrated the potential of fluorinated and brominated organic compounds as anticancer agents. The introduction of fluorine can significantly enhance the metabolic stability and binding affinity of a molecule to its target.[6] The data below summarizes the in vitro cytotoxic activity of various related heterocyclic compounds against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Related Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)
Fluorinated Indolin-2-oneDerivative 16l HuH7 (Hepatocellular Carcinoma)0.09Sunitinib5.6
Hep3B (Hepatocellular Carcinoma)0.36Sorafenib5.4
Fluorinated PyrazolylbenzimidazoleDerivative 55b A549 (Lung)0.95--
MCF-7 (Breast)1.57--
HeLa (Cervical)1.23--
Fluorinated BenzothiazoleDerivative 59a MCF-7 (Breast)0.37--
HCT-116 (Colon)0.08--
1-Benzyl-5-bromoindolin-2-oneDerivative 7d MCF-7 (Breast)2.93--
Tetrahydroimidazo[1,2-b]pyridazineDerivative 4e MCF-7 (Breast)<105-Fluorouracil-
Derivative 4f SK-MEL-28 (Melanoma)<10Etoposide-

IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibitory Concentration 50) values represent the concentration of a compound required to inhibit cell growth by 50%. A lower value indicates higher potency.

Antibacterial Activity Comparison

Benzyl alcohol derivatives have been investigated for their antibacterial properties.[4][5] The presence of halogen atoms on the aromatic ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their ability to penetrate bacterial cell membranes and interact with molecular targets.

Table 2: In Vitro Antibacterial Activity of Related Benzyl Alcohol and Benzothiazole Derivatives

Compound ClassSpecific DerivativeBacterial StrainMethodZone of Inhibition (mm) / MIC (µg/mL)Standard DrugZone of Inhibition (mm) / MIC (µg/mL)
Benzyl Alcohol DerivativeCompound 2d Pseudomonas aeruginosaDisc Diffusion35 mmAmoxicillinNot specified
Benzothiazole DerivativeCompound 41c Bacillus cereusNot specifiedMIC: 12.5CiprofloxacinNot specified
Staphylococcus aureusNot specifiedMIC: 12.5CiprofloxacinNot specified
Benzothiazole DerivativeCompound 41a/41b Escherichia coliNot specifiedMIC: 6.2CiprofloxacinMIC: 12.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the anticancer and antibacterial activities of the compound classes discussed.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[6]

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of test compounds A->B C Incubate for a specified duration (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and IC50 values F->G

Caption: General workflow for determining anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the synthesized compounds at a range of concentrations. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antibacterial Activity: Disc Diffusion Method

The disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial compounds.[4]

Workflow for Disc Diffusion Method:

Disc_Diffusion_Workflow A Prepare a uniform lawn of bacteria on an agar plate B Impregnate sterile paper discs with known concentrations of test compounds A->B C Place the discs on the surface of the agar plate B->C D Incubate the plate under optimal conditions C->D E Measure the diameter of the zone of inhibition around each disc D->E

Caption: Workflow for the disc diffusion method to assess antibacterial activity.

Detailed Steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension to create a "lawn."

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface. A disc with a standard antibiotic is used as a positive control.

  • Incubation: The plate is incubated at a temperature suitable for the specific bacteria for 18-24 hours.

  • Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the clear zone around the disc where bacterial growth has been inhibited. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.

Signaling Pathways

The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death. Some of the evaluated compounds related to the this compound scaffold have been shown to induce apoptosis in cancer cells.[8] A simplified representation of an apoptotic signaling pathway is shown below.

Simplified Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Regulation cluster_2 Execution Phase Drug Anticancer Compound DNA_Damage DNA Damage Drug->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax activates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified intrinsic pathway of apoptosis induced by an anticancer compound.

This guide serves as a foundational resource for researchers interested in the biological potential of compounds derived from this compound. The provided data on related structures highlights promising avenues for the design and synthesis of novel therapeutic agents with anticancer and antibacterial activities. Further research is warranted to synthesize and evaluate direct derivatives of this compound to fully elucidate their therapeutic potential.

References

comparative study of catalysts for reactions involving 2-Bromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Reactions of 2-Bromo-5-fluorobenzyl Alcohol

For researchers and professionals in drug development and organic synthesis, this compound is a valuable intermediate. Its reactivity, largely centered around the hydroxyl and bromo functionalities, allows for a variety of chemical transformations. This guide provides a comparative analysis of catalytic systems for key reactions involving this compound, with a focus on oxidation and cross-coupling reactions. Experimental data and protocols are provided to support the objective comparison of catalyst performance.

Catalytic Oxidation of this compound

The oxidation of this compound to its corresponding aldehyde, 2-Bromo-5-fluorobenzaldehyde, is a crucial transformation in many synthetic pathways. A variety of catalysts can be employed for this purpose, with differing efficiencies, selectivities, and environmental impacts.

Data Presentation: Comparison of Oxidation Catalysts
Catalyst SystemSubstrateOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
**Manganese Dioxide (MnO₂) **This compound-DichloromethaneRoom Temp48--92[1]
RuO₂/CNT Benzyl alcoholO₂Toluene100310High-[2]
AlRu-R Benzyl alcoholO₂ (Solvent-free)-90-62High-[2]
Au-Pd/CNT (Physical Mixture) Benzyl alcoholO₂ (Solvent-free)-1200.525100 (to Benzaldehyde)-[3]
1% PdFe/TiO₂ Benzyl alcoholH₂/O₂Methanol500.5~35High (to Benzaldehyde)-[4]
MoO₂ Nanoparticles Benzyl alcoholH₂O₂Acetonitrile702494100 (to Benzaldehyde)-[5]
Carbon Nanotubes (O-CNT) Benzyl alcoholPeroxymonosulfateAcetonitrile/Water505~58~80 (to Benzaldehyde)~46[6]

Note: While manganese dioxide has been specifically documented for the oxidation of this compound, the other catalysts listed have been reported for the oxidation of benzyl alcohol and are presented here as potential alternatives for comparative purposes. Their performance with the fluorinated and brominated substrate may vary.

Experimental Protocols

1. Oxidation of this compound using Manganese Dioxide [1]

  • Materials:

    • This compound

    • Manganese dioxide (85%)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (0.852 g, 4.156 mmol) in dichloromethane (15 mL).

    • Add manganese dioxide (4.254 g, 41.56 mmol, 10 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid manganese dioxide and wash it with dichloromethane.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-Bromo-5-fluorobenzaldehyde.

    • The reported yield for this procedure is 92% (777 mg).[1]

Mandatory Visualization: Oxidation Pathway

Oxidation_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2_Bromo_5_fluorobenzyl_alcohol This compound 2_Bromo_5_fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde 2_Bromo_5_fluorobenzyl_alcohol->2_Bromo_5_fluorobenzaldehyde Oxidation MnO2 MnO₂ MnO2->2_Bromo_5_fluorobenzyl_alcohol DCM Dichloromethane (Solvent) DCM->2_Bromo_5_fluorobenzyl_alcohol

Caption: Oxidation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds. A direct arylation of benzyl alcohols to produce diarylmethanes has been achieved through Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling, which proceeds via benzylic C-O activation.[7] This methodology offers an atom- and step-economical route to diarylmethane scaffolds under mild conditions.[7]

Furthermore, palladium catalysts, in conjunction with specific ligands like XPhos, have been utilized for the decarboxylation of benzyl fluorobenzoates, which can be considered a formal cross-coupling between benzoic acids and benzyl alcohols to form fluorinated diarylmethanes.[8]

Data Presentation: Potential Palladium-Catalyzed Coupling
Catalyst SystemReaction TypeReactantsSolventKey FeaturesReference
Pd(PPh₃)₄ Suzuki-Miyaura CouplingBenzyl alcohols, Arylboronic acids-Additive-free, benzylic C-O activation[7]
Pd(η³-allyl)Cp / XPhos Decarboxylative CouplingBenzyl fluorobenzoates-Forms fluorinated diarylmethanes[8]
Experimental Protocols

While specific protocols for this compound are not detailed in the search results, a general procedure for palladium-catalyzed cross-coupling of benzyl alcohols can be adapted. Researchers should optimize conditions such as the palladium source, ligand, base, and solvent for this specific substrate.

Mandatory Visualization: Suzuki-Miyaura Coupling Concept

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alcohol This compound Coupled_Product Coupled Product Alcohol->Coupled_Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Product Catalyst Pd(0) Catalyst e.g., Pd(PPh₃)₄ Catalyst->Alcohol Base Base Base->Alcohol

References

assessing the stability of 2-Bromo-5-fluorobenzyl alcohol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the stability of 2-Bromo-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct stability data for this compound, this document outlines a detailed experimental protocol for a forced degradation study, based on the International Council for Harmonisation (ICH) guidelines. For comparative purposes, the protocol also includes the analysis of a structurally similar compound, 4-Bromobenzyl alcohol. The presented data is hypothetical and serves to illustrate the expected outcomes of such a study.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its stability under various stress conditions is paramount for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2][3][4][5]

This guide details the experimental setup for a forced degradation study encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions.

Comparative Stability Assessment

To provide a meaningful comparison, 4-Bromobenzyl alcohol was chosen as a comparator due to its structural similarity, differing primarily in the absence of the fluorine substituent. This allows for an evaluation of the electronic effect of the fluorine atom on the overall stability of the benzyl alcohol moiety.

Table 1: Hypothetical Comparative Stability Data for this compound and 4-Bromobenzyl Alcohol

Stress ConditionParameters% Degradation of this compound (Hypothetical)% Degradation of 4-Bromobenzyl Alcohol (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h8.510.2
Base Hydrolysis 0.1 M NaOH, 60°C, 24h15.218.7
Oxidation 3% H₂O₂, RT, 24h12.814.5
Photolytic ICH Q1B conditions5.16.8
Thermal (Solid) 80°C, 48h3.24.1
Thermal (Solution) 80°C in Water, 48h6.78.3

Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome of a forced degradation study. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for the forced degradation study is provided below. The objective is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.[1][5]

1. Materials and Methods

  • Test Compounds: this compound, 4-Bromobenzyl alcohol.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), and other necessary reagents of analytical grade.

  • Instrumentation: HPLC system with a UV detector, photostability chamber, oven, pH meter.

2. Preparation of Stock Solutions

Prepare stock solutions of this compound and 4-Bromobenzyl alcohol in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

3. Forced Degradation Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% v/v hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation:

    • Solid State: Keep a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Solution State: Keep the stock solution in an oven at 80°C for 48 hours.

4. Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed and validated to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Injection Volume: 20 µL.

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizing the Process

To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic (ICH Q1B) stock->photo thermal Thermal (80°C, Solid & Solution) stock->thermal hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation) hplc->data

Experimental Workflow for Forced Degradation Study

G cluster_products Potential Degradation Products main This compound aldehyde 2-Bromo-5-fluorobenzaldehyde main->aldehyde Oxidation dimer Dimerization/Polymerization Products main->dimer Photolysis/Thermal Stress dehalogenated 5-Fluorobenzyl alcohol main->dehalogenated Reductive Degradation acid 2-Bromo-5-fluorobenzoic acid aldehyde->acid Further Oxidation

Potential Degradation Pathways

Conclusion

This guide outlines a systematic approach to assessing the stability of this compound. By conducting a thorough forced degradation study as described, researchers and drug development professionals can gain critical insights into the compound's degradation profile. This information is invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate. The hypothetical data suggests that the presence of the electron-withdrawing fluorine atom may impart slightly greater stability to the molecule compared to its non-fluorinated counterpart, a hypothesis that can be confirmed through the execution of these experiments.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorobenzyl alcohol. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, a comprehensive personal protection strategy is necessary. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications & Remarks
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Must be worn to protect against splashes, mists, or aerosols. An emergency eyewash station should be readily accessible.[1][2]
Hand Protection Chemical-resistant, impervious gloves.Nitrile or other suitable gloves are recommended. Inspect gloves before each use and change them frequently, especially after direct contact.[2][3]
Skin and Body Protection Laboratory coat, work uniform, or impervious clothing.Fire/flame resistant lab coats are advised. Use additional protective garments like aprons or sleevelets based on the task to prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be required.General and local exhaust ventilation (e.g., a fume hood) is recommended to maintain low vapor levels. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA-approved full-face respirator should be used.[1][2][3]

Health Hazard Information

Understanding the potential health hazards of this compound is crucial for its safe handling.

HazardDescription
Acute Toxicity Harmful if swallowed.[1][2]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[4]

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Avoid the formation of dust.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Store locked up.[1][5]

  • Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[5]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Accidental Release Measures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup:

    • For dry spills, sweep up and shovel the material. Avoid generating dust.[4][5]

    • For liquid spills, absorb with an inert, non-combustible material like sand, silica gel, or earth.[6]

    • Collect the absorbed material and place it in a suitable, labeled, and closed container for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.[2]

  • Do not allow the substance to enter drains or watercourses.[5][6]

Chemical Spill Response Workflow

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess small_spill Small & Manageable? assess->small_spill evacuate Evacuate Immediate Area Alert Others emergency Activate Emergency Response (e.g., Call EHS) evacuate->emergency ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) contain Contain the Spill (Use absorbents/dikes) ppe->contain cleanup Clean Up Spill (Collect waste) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident dispose->report small_spill->evacuate No small_spill->ppe Yes

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.